4-Chloro-2-ethoxy-1-fluorobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethoxy-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVFNABINSSJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378659 | |
| Record name | 4-chloro-2-ethoxy-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-34-5 | |
| Record name | 4-Chloro-2-ethoxy-1-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2-ethoxy-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-2-ethoxy-1-fluorobenzene: A Strategic Intermediate for Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal and agricultural chemistry, the strategic value of a molecular intermediate is defined by its structural functionality, reactivity, and potential for elaboration into complex, high-value target molecules. 4-Chloro-2-ethoxy-1-fluorobenzene is a polysubstituted aromatic ether that exemplifies these qualities. Its unique arrangement of an activating ethoxy group and two deactivating, yet directing, halogen atoms on a benzene ring creates a versatile platform for synthetic innovation. This guide provides an in-depth analysis of its properties, a logical synthetic approach, mechanistic insights into its reactivity, and its applications as a crucial building block in the development of pharmaceuticals and agrochemicals.
Section 1: Core Identification and Physicochemical Profile
Precise identification and understanding of a compound's physical properties are the foundation of all subsequent laboratory work. These parameters govern reaction conditions, purification strategies, and safe handling protocols.
The structure of this compound is presented below:
Caption: Chemical structure of this compound.
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 289039-34-5 | [1] |
| Molecular Formula | C₈H₈ClFO | Calculated |
| Molecular Weight | 174.60 g/mol | Calculated |
| Boiling Point | 235.2°C at 760 mmHg | [1] |
| Density | 1.284 g/cm³ | [1] |
| Flash Point | 96.1°C | [1] |
| Vapor Pressure | 0.237 mmHg at 25°C | [1] |
| Appearance | Data not available, likely a liquid or low-melting solid | - |
Section 2: A Proposed Synthetic Pathway via Williamson Ether Synthesis
While multiple synthetic routes can be envisioned, a robust and widely applicable method for preparing aryl ethers is the Williamson ether synthesis. This approach offers high yields and utilizes readily available starting materials. The causality for this choice rests on the reliability of SN2 reactions on primary alkyl halides and the enhanced acidity of the phenolic proton due to the electron-withdrawing halogen substituents.
The proposed workflow starts from the precursor 4-chloro-2-fluorophenol.
Caption: Proposed Williamson Ether Synthesis workflow.
Experimental Protocol:
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-chloro-2-fluorophenol in a suitable anhydrous solvent like ethanol.
-
Base Addition: Add one molar equivalent of a strong base, such as sodium ethoxide or sodium hydride, portion-wise at 0°C to control the exothermic reaction. Allow the mixture to stir for 30 minutes to ensure complete formation of the sodium phenoxide salt.
-
Nucleophilic Attack: Add 1.1 molar equivalents of an ethylating agent, such as ethyl iodide or ethyl bromide, via a syringe. The solvent may be switched to a polar aprotic solvent like DMF to accelerate the SN2 reaction.
-
Reaction Monitoring: Heat the reaction mixture to 50-60°C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
This protocol is self-validating through in-process controls (TLC/GC) that confirm the reaction's progression and completion before proceeding to the purification stage.
Section 3: Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the combined electronic effects of its substituents, which govern its reactivity in electrophilic aromatic substitution (EAS).
-
Ethoxy Group (-OCH₂CH₃): This is a strongly activating group. The oxygen's lone pairs can be donated into the aromatic ring via resonance, increasing the electron density, particularly at the ortho and para positions. This effect strongly outweighs its inductive electron-withdrawing effect.[2]
-
Fluorine and Chlorine Atoms (-F, -Cl): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are ortho-, para-directing because their lone pairs can also participate in resonance, stabilizing the arenium ion intermediate when substitution occurs at these positions.[2]
The interplay is key: the potent activating effect of the ethoxy group dominates, making the ring more susceptible to EAS than benzene, while the halogens modulate this reactivity. The directing effects are additive. The position para to the ethoxy group is blocked by chlorine. The two positions ortho to the ethoxy group are position 1 (substituted with fluorine) and position 3. Therefore, further electrophilic substitution is most likely to occur at position 3, which is ortho to the activating ethoxy group and meta to the deactivating chloro group.
Caption: Electronic effects governing reactivity.
Section 4: Applications in Drug Discovery and Agrochemicals
Halogenated aromatic compounds are foundational in modern medicine and agriculture. The inclusion of chlorine and fluorine can significantly enhance a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[3] More than 250 FDA-approved drugs contain chlorine, highlighting its importance.[4]
This compound serves as a valuable building block for accessing novel chemical entities.[2][5]
-
Pharmaceuticals: Its structural motif is relevant for developing agents in various therapeutic areas. Related structures are used to synthesize anti-inflammatory, antimicrobial, or anticancer drugs.[5] For example, halogenated and ethoxy-substituted benzene derivatives are critical intermediates in the synthesis of complex pharmaceuticals like the SGLT2 inhibitor dapagliflozin.[2]
-
Agrochemicals: In agriculture, this intermediate is a precursor for producing advanced herbicides, pesticides, and fungicides.[5] The specific halogenation pattern can be tuned to achieve selective toxicity against pests while ensuring crop safety. The related compound 4-chloro-2-fluoronitrobenzene is a known intermediate for highly efficient herbicides.[6]
Section 5: Laboratory Safety, Handling, and Storage Protocol
Adherence to strict safety protocols is non-negotiable when handling halogenated organic compounds. The following guidelines are based on available safety data for this and structurally similar chemicals.[1][7][8]
Handling and Engineering Controls:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[9][10]
-
Avoid the formation of aerosols or mists.[1]
-
Use non-sparking tools and prevent electrostatic discharge.[1]
Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects against splashes and vapors which may cause serious eye irritation.[1][7] |
| Skin | Fire/flame resistant and impervious clothing. Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation.[1][7] |
| Respiratory | Not required under normal, well-ventilated conditions. Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | Protects against inhalation of vapors which may cause respiratory irritation.[7][8] |
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][8] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention. |
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for chemists in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, predictable reactivity based on fundamental electronic principles, and versatile synthetic potential make it a valuable intermediate. By understanding its synthesis, handling its reactivity, and adhering to rigorous safety protocols, researchers can effectively leverage this compound to build the complex molecules that drive scientific innovation and address critical global needs.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 289039-34-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]
- 6. 4-Chloro-2-fluoronitrobenzene CAS#: 700-37-8 [m.chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-ethoxy-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-ethoxy-1-fluorobenzene is a halogenated aromatic ether that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an activating ethoxy group and deactivating but ortho-, para-directing halogen atoms, imparts a nuanced reactivity profile that is of significant interest in the development of complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, and practical applications, with a focus on its relevance to pharmaceutical and agrochemical research and development.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and material science. These properties dictate its behavior in different environments and are crucial for process development, formulation, and predicting its pharmacokinetic profile in drug discovery.
Structural and Molecular Data
The arrangement of substituents on the benzene ring is critical to the molecule's overall properties. The ethoxy group at position 2, the chlorine atom at position 4, and the fluorine atom at position 1 create a specific electronic and steric environment.
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Structure of this compound
| Property | Value | Source |
| CAS Number | 289039-34-5 | [1] |
| Molecular Formula | C₈H₈ClFO | [2] |
| Molecular Weight | 174.60 g/mol | [2] |
| Boiling Point | 235.2 °C at 760 mmHg | [1] |
| Density | 1.284 g/cm³ | [1] |
| Flash Point | 96.1 °C | [1] |
| Vapor Pressure | 0.237 mmHg at 25 °C | [1] |
| Melting Point | No data available | [1] |
| Solubility | No data available (predicted to be soluble in common organic solvents and poorly soluble in water) | [1] |
Synthesis and Reactivity
The synthetic utility of this compound stems from its potential for various chemical transformations, primarily centered around the aromatic ring.
Synthesis
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenoxide with an alkyl halide.[3][4][5][6]
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Williamson Ether Synthesis of this compound
The reaction is initiated by the deprotonation of 4-chloro-2-fluorophenol with a suitable base to form the corresponding phenoxide. This is followed by a nucleophilic attack of the phenoxide on an ethyl halide, proceeding via an SN2 mechanism to yield the desired ether.[3] The choice of a primary alkyl halide is crucial to favor substitution over elimination.[5]
Reactivity
The reactivity of the aromatic ring is governed by the interplay of the electronic effects of its substituents.
-
Electrophilic Aromatic Substitution (EAS): The ethoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions due to its +M (mesomeric) effect.[2] The chlorine and fluorine atoms are deactivating due to their -I (inductive) effect but are also ortho, para-directors because of their +M effect.[7] The combined directing effects of the substituents will determine the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.
-
Nucleophilic Aromatic Substitution (SNAr): In nucleophilic aromatic substitution, the fluorine atom is the most probable leaving group.[2] This is attributed to the high electronegativity of fluorine, which makes the carbon atom to which it is attached highly electrophilic and stabilizes the intermediate Meisenheimer complex.[8][9][10] The presence of the electron-withdrawing chlorine atom further facilitates this reaction, although strong activating groups are typically required for SNAr to proceed under mild conditions.
Spectroscopic Data (Predicted)
Mass Spectrometry
The mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z 174, corresponding to the molecule with the ³⁵Cl isotope. A characteristic [M+2]⁺ peak at m/z 176, with an intensity of approximately one-third of the [M]⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.[2] Key fragmentation patterns would likely involve the loss of the ethyl group (C₂H₅) or the entire ethoxy group (OC₂H₅).[2]
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 6.8-7.5 ppm) corresponding to the three protons on the benzene ring. An upfield triplet and quartet corresponding to the ethyl group of the ethoxy substituent would also be present.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight distinct carbon atoms in the molecule, with the chemical shifts influenced by the attached substituents.
-
¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C-O-C stretching of the ether linkage, C-H stretching of the aromatic ring and the ethyl group, and C-Cl and C-F stretching vibrations.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[11]
-
Pharmaceuticals: Halogenated aromatic compounds are integral to many approved drugs.[12] The specific substitution pattern of this molecule makes it a candidate for the synthesis of novel bioactive compounds, potentially in areas such as oncology and anti-inflammatory therapies.[11]
-
Agrochemicals: Fluorine-containing compounds are prevalent in modern agrochemicals due to their enhanced efficacy and metabolic stability.[13] This molecule can serve as a precursor for the synthesis of novel herbicides, fungicides, and pesticides.[11]
Experimental Protocols
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical parameter in drug discovery, indicating the lipophilicity of a compound.
Shake-Flask Method (OECD Guideline 107)
-
Preparation of Solutions: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Sample Preparation: Dissolve a known amount of this compound in the n-octanol-saturated water or water-saturated n-octanol. The concentration should be low to avoid self-association.
-
Partitioning: Mix equal volumes of the sample solution and the other pre-saturated solvent in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.
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Workflow for LogP Determination by Shake-Flask Method
Determination of Acidity Constant (pKa)
The pKa value is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets.
Potentiometric Titration
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.
dot graph "pKa_Determination" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"]; bgcolor="#F1F3F4";
}
Workflow for pKa Determination by Potentiometric Titration
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[14] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors.[15] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
Conclusion
This compound is a synthetically valuable compound with a rich potential for applications in the life sciences. Its distinct physicochemical properties and reactivity profile make it an attractive starting material for the synthesis of novel pharmaceuticals and agrochemicals. A comprehensive understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 289039-34-5 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. youtube.com [youtube.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-ethoxy-1-fluorobenzene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 4-Chloro-2-ethoxy-1-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. The document is structured to provide not only procedural steps but also the underlying scientific rationale for the methodological choices, ensuring a deep understanding for researchers, scientists, and professionals in drug development. The primary focus is on the most robust and scientifically sound method: the Williamson ether synthesis, starting from the readily accessible precursor, 4-chloro-2-fluorophenol. An alternative pathway via electrophilic aromatic substitution is also discussed. This guide includes detailed experimental protocols, data summaries, and mechanistic diagrams to facilitate practical application and further research.
Introduction and Significance
This compound is a polysubstituted aromatic ether whose structural features make it a valuable building block in organic synthesis.[1] The presence of chlorine, fluorine, and ethoxy moieties on the benzene ring provides multiple points for further functionalization, enabling the construction of complex molecules with desired biological activities. The ethoxy group, being an electron-donating group, influences the electronic properties of the aromatic ring, affecting its reactivity in subsequent chemical transformations.[1] Halogenated aromatic compounds are pivotal in the development of pharmaceuticals and agrochemicals, and the specific substitution pattern of this compound makes it a sought-after intermediate.
This guide will focus on a logical and efficient synthesis, beginning with the preparation of the key precursor, 4-chloro-2-fluorophenol, followed by its conversion to the target molecule via Williamson ether synthesis.
Recommended Synthesis Pathway: Williamson Ether Synthesis
The most direct and high-yielding approach to this compound is the Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an ethyl halide.[2]
Overall Synthesis Workflow
The two-stage process begins with the synthesis of the phenolic precursor, followed by the etherification reaction.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of the Precursor, 4-Chloro-2-fluorophenol
The starting material for the Williamson ether synthesis is 4-chloro-2-fluorophenol. A reliable method for its preparation is the selective chlorination of 4-fluorophenol.
Mechanism Insight: The hydroxyl group of the phenol is a strongly activating, ortho, para-directing group. Since the para position is already occupied by the fluorine atom, chlorination is directed to the ortho positions. The reaction is typically performed using chlorine gas or sulfuryl chloride in the presence of water, which helps to dissolve the hydrogen chloride byproduct and can improve selectivity.[3]
Experimental Protocol: Chlorination of 4-Fluorophenol [3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, charge 4-fluorophenol (1.0 eq) and water.
-
Chlorination: Cool the mixture to 5-10°C. Bubble chlorine gas (1.0 eq) through the stirred mixture while maintaining the temperature. The reaction is exothermic and should be controlled with an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the layers to separate. The organic layer contains the crude product.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure 4-chloro-2-fluorophenol.
| Parameter | Value | Reference |
| Starting Material | 4-Fluorophenol | [3] |
| Chlorinating Agent | Chlorine Gas | [3] |
| Solvent | Water | [3] |
| Temperature | 5-10 °C | [3] |
| Typical Yield | ~93% | [3] |
Table 1: Summary of reaction parameters for the synthesis of 4-chloro-2-fluorophenol.
Stage 2: Ethylation of 4-Chloro-2-fluorophenol
This stage employs the Williamson ether synthesis to form the target molecule.
Mechanism Insight: The reaction proceeds in two steps. First, a base is used to deprotonate the acidic hydroxyl group of 4-chloro-2-fluorophenol, forming the sodium or potassium 4-chloro-2-fluorophenoxide. This phenoxide is a potent nucleophile. In the second step, the phenoxide attacks an ethylating agent, such as ethyl bromide or ethyl iodide, in a classic SN2 reaction, displacing the halide and forming the ether linkage.[2][4] Primary alkyl halides are preferred to minimize the competing E2 elimination reaction.[2]
Caption: Mechanism of Williamson ether synthesis for this compound.
Experimental Protocol: Ethylation of 4-Chloro-2-fluorophenol (Adapted from analogous procedures) [4][5][6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-fluorophenol (1.0 eq), a suitable solvent such as acetone or acetonitrile, and a base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Ethylating Agent: Add ethyl bromide or ethyl iodide (1.2 eq) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr/KI). Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute aqueous sodium hydroxide solution (to remove any unreacted phenol), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-Chloro-2-fluorophenol | Key precursor with the required chloro and fluoro substituents. |
| Ethylating Agent | Ethyl bromide or Ethyl iodide | Primary halides favor the desired SN2 reaction.[2] |
| Base | Anhydrous K₂CO₃ or NaOH | Deprotonates the phenol to form the nucleophilic phenoxide.[4] |
| Solvent | Acetone or Acetonitrile | Polar aprotic solvents that facilitate SN2 reactions. |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate.[5] |
Table 2: Recommended conditions and rationale for the Williamson ether synthesis of this compound.
Alternative Synthesis Pathway: Electrophilic Chlorination
An alternative, though potentially less selective, route is the electrophilic chlorination of 2-ethoxy-1-fluorobenzene.
Mechanism Insight: This reaction is an electrophilic aromatic substitution. The ethoxy group is a strong activating, ortho, para-directing group, while the fluorine atom is a deactivating, ortho, para-director. The activating effect of the ethoxy group dominates, directing the incoming electrophile (Cl⁺, generated from Cl₂ and a Lewis acid like AlCl₃ or FeCl₃) to the positions ortho and para to it.[7][8] Since the para position is occupied by fluorine, chlorination is expected to occur at the two available ortho positions, potentially leading to a mixture of this compound and 2-chloro-6-ethoxy-1-fluorobenzene.
Caption: Potential outcome of electrophilic chlorination of 2-ethoxy-1-fluorobenzene.
Due to the potential for forming isomeric byproducts, which would require challenging purification, this method is generally considered less efficient for obtaining the pure desired product compared to the Williamson ether synthesis.
Conclusion
This guide has detailed the synthesis of this compound, a valuable chemical intermediate. The recommended pathway is a two-stage process involving the chlorination of 4-fluorophenol to produce 4-chloro-2-fluorophenol, followed by a Williamson ether synthesis using an ethyl halide. This route is favored for its high selectivity and reliance on well-established, high-yielding reactions. The detailed protocols and mechanistic insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge for the successful synthesis and application of this important compound.
References
- 1. Name and draw the major product (s) of electrophilic chlorination of the .. [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic deployment of 4-Chloro-2-ethoxy-1-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide
This guide provides an in-depth technical exploration of 4-Chloro-2-ethoxy-1-fluorobenzene, a versatile building block in medicinal chemistry. We will delve into its physicochemical properties, strategic applications in the synthesis of bioactive molecules, and provide detailed experimental insights. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Value Proposition of Polysubstituted Aromatic Scaffolds
In the landscape of contemporary drug discovery, the precise arrangement of substituents on an aromatic ring is a cornerstone of rational drug design. The title compound, this compound, is a prime example of a polysubstituted aromatic ether that offers a unique combination of electronic and steric properties. Its value lies in the strategic placement of a chloro, an ethoxy, and a fluoro group, which collectively modulate the reactivity of the benzene ring and impart desirable characteristics to potential drug candidates.[1]
The presence of halogens, such as chlorine and fluorine, in pharmaceutical compounds is a well-established strategy to enhance their pharmacological profiles. Fluorine, in particular, is known to improve metabolic stability, binding affinity, and bioavailability.[2] Similarly, the chlorine atom can influence a molecule's conformation and engage in halogen bonding, a significant interaction in protein-ligand binding.[3] The ethoxy group, an electron-donating substituent, further fine-tunes the electronic nature of the aromatic system.
This guide will illuminate the potential of this compound as a key intermediate in the synthesis of complex therapeutic agents, with a particular focus on its application in areas such as metabolic diseases and oncology.
Physicochemical Properties and Reactivity Profile
The unique substitution pattern of this compound dictates its reactivity in organic synthesis. The interplay between the electron-donating ethoxy group and the electron-withdrawing halogens creates a nuanced electronic environment on the benzene ring.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H8ClFO | BenchChem |
| Molecular Weight | 174.60 g/mol | BenchChem |
| Appearance | Colorless to light yellow liquid | Commercial Suppliers |
| Boiling Point | Approx. 205-207 °C | Commercial Suppliers |
| Density | Approx. 1.25 g/cm³ | Commercial Suppliers |
The reactivity of the aromatic ring is governed by the directing effects of the substituents. The ethoxy group is an ortho-, para-director, while the halogens are also ortho-, para-directing but deactivating. This substitution pattern opens up a range of possibilities for further functionalization of the aromatic ring through electrophilic and nucleophilic aromatic substitution reactions.
A Versatile Scaffold for Bioactive Molecules
The true potential of this compound is realized in its role as a scaffold for the construction of more complex molecules with therapeutic applications. While direct synthesis of a marketed drug from this specific starting material is not widely documented in publicly available literature, the utility of a closely related analogue, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, in the synthesis of the blockbuster anti-diabetic drug dapagliflozin provides a compelling case study.
Case Study: The Synthesis of Dapagliflozin and the Bioisosteric Potential of this compound
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[4][5] Its synthesis involves the key intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[6] The structural similarity between this intermediate and a derivative of this compound highlights the potential for bioisosteric replacement. In medicinal chemistry, replacing a bromine atom with a fluorine atom is a common strategy to improve metabolic stability and other pharmacokinetic properties.[1][3]
The following workflow illustrates a generalized synthetic approach to a dapagliflozin-like core structure, highlighting where this compound or its derivatives could be employed.
Caption: Generalized synthetic workflow for a C-aryl glycoside drug analogue.
Experimental Protocols: A Representative Synthetic Transformation
The following protocol is a representative example of a Friedel-Crafts acylation followed by reduction, a common sequence in the synthesis of diarylmethane structures central to many pharmaceuticals. This protocol is adapted from the synthesis of a dapagliflozin intermediate and illustrates a potential application of a this compound derivative.
Synthesis of a 4-Chloro-2-(4-ethoxybenzyl)-1-fluorobenzene Derivative
Objective: To synthesize a key diarylmethane intermediate.
Materials:
-
This compound
-
4-Ethoxybenzoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Friedel-Crafts Acylation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (100 mL) and this compound (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 4-ethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane (20 mL) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzophenone intermediate.
Step 2: Reduction of the Benzophenone Intermediate
-
Dissolve the crude benzophenone intermediate from Step 1 in anhydrous dichloromethane (100 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylsilane (2.0 eq) to the solution.
-
Slowly add boron trifluoride diethyl etherate (2.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-Chloro-2-(4-ethoxybenzyl)-1-fluorobenzene derivative.
Table 2: Representative Reaction Data
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| Acylation | This compound, 4-Ethoxybenzoyl chloride | AlCl₃ | Dichloromethane | 85-95% |
| Reduction | Benzophenone Intermediate | Et₃SiH, BF₃·OEt₂ | Dichloromethane | 80-90% |
Structure-Activity Relationships (SAR) and the Role of Substituents
The specific substitution pattern of this compound is crucial for its utility in medicinal chemistry. The following diagram illustrates the influence of each substituent on the molecule's properties and potential interactions with a biological target.
Caption: Influence of substituents on the properties of the core scaffold. (Note: A placeholder image URL is used in the DOT script. In a real application, this would be the chemical structure of this compound).
Conclusion and Future Perspectives
This compound represents a valuable and strategically designed building block for medicinal chemistry. Its polysubstituted aromatic core, featuring a unique combination of electron-donating and electron-withdrawing groups, provides a versatile platform for the synthesis of complex and biologically active molecules. The successful application of a structurally analogous compound in the synthesis of the SGLT2 inhibitor dapagliflozin underscores the immense potential of this scaffold.
As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the judicious use of well-designed building blocks like this compound will be paramount. Further exploration of its synthetic utility in creating diverse chemical libraries is warranted and holds promise for the discovery of next-generation medicines.
References
- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents [patents.google.com]
The Strategic Role of 4-Chloro-2-ethoxy-1-fluorobenzene in the Synthesis of Modern Agrochemicals: A Technical Guide
Introduction: The Unseen Architect of Crop Protection
In the intricate world of agrochemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimately, the biological efficacy of the final active ingredient. Among the vast array of chemical building blocks, halogenated aromatic ethers have emerged as particularly valuable precursors. This in-depth technical guide focuses on one such molecule: 4-Chloro-2-ethoxy-1-fluorobenzene . We will explore its intrinsic chemical attributes and delineate its strategic application as a precursor in the synthesis of advanced agrochemicals, with a particular focus on the development of potent fungicides. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who are engaged in the discovery and development of novel bioactive compounds.
The unique substitution pattern of this compound, featuring chloro, ethoxy, and fluoro groups on a benzene ring, provides a versatile scaffold for the construction of complex molecular architectures.[1] The interplay of the electronic and steric effects of these substituents governs the reactivity of the molecule, allowing for selective chemical transformations that are crucial in multi-step synthetic sequences.[2] This guide will provide a comprehensive overview of the synthesis of a key intermediate derived from this precursor and its subsequent elaboration into a representative agrochemical, underscoring the causality behind the experimental choices and the self-validating nature of the described protocols.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a precursor is paramount for its safe and effective utilization in any synthetic endeavor.
| Property | Value | Reference |
| CAS Number | 289039-34-5 | [3] |
| Molecular Formula | C8H8ClFO | |
| Molecular Weight | 174.60 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Not explicitly available, but related compounds have boiling points in the range of 190-210 °C | |
| Density | Not explicitly available | |
| Solubility | Insoluble in water, soluble in common organic solvents |
Safety Profile: this compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3] For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.[3][4]
The Synthetic Gateway: From Precursor to a Key Agrochemical Intermediate
The true value of this compound as a precursor lies in its efficient conversion to the corresponding aniline, 4-Chloro-2-ethoxyaniline . This aniline is a pivotal intermediate in the synthesis of a wide range of bioactive molecules, particularly pyrazole carboxamide fungicides. The synthetic route from the fluorobenzene to the aniline is a classic example of aromatic chemistry, typically involving a two-step process: nitration followed by reduction.
Experimental Protocol: Synthesis of 4-Chloro-2-ethoxyaniline
Step 1: Nitration of this compound
This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The directing effects of the existing substituents (chloro, fluoro, and ethoxy) are crucial for determining the regioselectivity of this reaction. The ethoxy group is a strong activating, ortho-para directing group, while the chloro and fluoro groups are deactivating, ortho-para directing groups. The interplay of these effects will favor the introduction of the nitro group at a specific position.
-
Reaction:
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (2.0 eq) to 0-5 °C in an ice bath.
-
Slowly add this compound (1.0 eq) to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 4-Chloro-2-ethoxy-1-fluoro-5-nitrobenzene.
-
Step 2: Reduction of 4-Chloro-2-ethoxy-1-fluoro-5-nitrobenzene to 4-Chloro-2-ethoxyaniline
The nitro group is then reduced to an amine group. Several methods are available for this transformation, with catalytic hydrogenation being a clean and efficient option.
-
Reaction:
-
Procedure:
-
In a hydrogenation vessel, dissolve 4-Chloro-2-ethoxy-1-fluoro-5-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-2-ethoxyaniline, which can be further purified by distillation or recrystallization if necessary.
-
Application in Agrochemical Synthesis: A Case Study in Fungicide Development
The 4-Chloro-2-ethoxyaniline intermediate is a valuable building block for the synthesis of pyrazole carboxamide fungicides.[5] This class of fungicides is of significant commercial importance due to their high efficacy and broad-spectrum activity against a variety of plant pathogens.[6] They act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production.[6]
Representative Synthesis of a Pyrazole Carboxamide Fungicide
The core of the synthesis involves the amide bond formation between the 4-Chloro-2-ethoxyaniline and a suitably substituted pyrazole carboxylic acid chloride.
Step 3: Synthesis of the Pyrazole Carboxamide Fungicide
-
Reaction:
Conclusion: A Versatile Precursor for Future Agrochemical Innovations
This compound stands as a testament to the power of strategic molecular design in agrochemical synthesis. Its unique combination of functional groups provides a robust and versatile platform for the creation of high-value intermediates, such as 4-Chloro-2-ethoxyaniline. As demonstrated, this key intermediate serves as a direct gateway to the synthesis of potent pyrazole carboxamide fungicides, a class of agrochemicals vital for modern crop protection. The synthetic pathways outlined in this guide are not merely academic exercises but represent scalable and efficient processes amenable to industrial production. The continuous exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, thereby contributing to a more sustainable and productive agricultural future.
References
- 1. 4-Chloro-2-phenoxyaniline - High purity | EN [georganics.sk]
- 2. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]
- 6. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Reactivity of Chloro and Fluoro Substituents in 4-Chloro-2-ethoxy-1-fluorobenzene
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chloro and fluoro substituents in the aromatic compound 4-chloro-2-ethoxy-1-fluorobenzene. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic and steric factors governing the selective functionalization of this versatile building block. We will explore the principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven insights into predicting and controlling reaction outcomes. Detailed experimental protocols and mechanistic considerations are provided to empower chemists in leveraging the distinct reactivity of the C-F and C-Cl bonds for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of Dihaloarenes
Polyhalogenated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility lies in the potential for sequential and site-selective functionalization, allowing for the controlled introduction of diverse molecular fragments. The subject of this guide, this compound, presents a compelling case study in competitive reactivity between two different halogen substituents on a benzene ring, further modulated by the electronic and steric influence of an adjacent ethoxy group. Understanding the principles that govern the selective activation of the C-F versus the C-Cl bond is paramount for its effective utilization in synthetic campaigns.
Fundamental Principles of Reactivity in Dihaloarenes
The reactivity of halogen substituents on an aromatic ring is primarily dictated by two opposing electronic factors: the inductive effect (-I) and the resonance effect (+M).
-
Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack by making the ring electron-deficient. The inductive effect follows the order of electronegativity: F > Cl > Br > I.
-
Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system, donating electron density. This effect opposes the inductive effect. The +M effect is most significant for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, and it decreases down the group.
In the context of Nucleophilic Aromatic Substitution (SNAr) , the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][2] The stability of this intermediate is key to the reaction's feasibility.
Nucleophilic Aromatic Substitution (SNAr) in this compound: A Tale of Two Halogens
In SNAr reactions, the general order of leaving group ability for halogens is F > Cl > Br > I.[3] This is counterintuitive when compared to SN2 reactions in aliphatic systems, where iodide is an excellent leaving group and fluoride is poor. The reason for this reversal in aromatic systems lies in the rate-determining step. The strong electron-withdrawing inductive effect of fluorine makes the carbon atom to which it is attached highly electrophilic and better able to stabilize the negative charge in the Meisenheimer complex.[3] Since the C-X bond is broken after the rate-determining step, the bond strength has a lesser impact on the reaction rate.
The Decisive Role of the Ortho-Ethoxy Group
The ethoxy group at the 2-position in this compound plays a multifaceted role in modulating the reactivity of the adjacent fluorine atom and the para-positioned chlorine atom.
-
Electronic Effects: The ethoxy group is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect), with the resonance effect generally being dominant in electrophilic aromatic substitution, making it an ortho, para-director.[4] However, in the context of SNAr, its influence on the stability of the Meisenheimer complex is more nuanced. While it donates electron density to the ring, which is generally deactivating for SNAr, its ortho-position to the fluorine atom can influence the transition state energy.
-
Steric Effects: The ethoxy group exerts a steric hindrance around the C-1 position (the carbon bearing the fluorine). This can potentially hinder the approach of a bulky nucleophile, thereby reducing the rate of substitution at the C-F bond.[5][6]
Predicted Reactivity: C-F Bond as the Primary Locus of Substitution
Based on the fundamental principles of SNAr, the C-F bond in this compound is predicted to be significantly more reactive towards nucleophilic attack than the C-Cl bond. This is primarily due to the superior ability of the highly electronegative fluorine atom to stabilize the incipient negative charge in the Meisenheimer complex formed during the rate-determining step.
Experimental Protocols for Selective Functionalization via SNAr
The following protocols are designed to achieve selective nucleophilic substitution at the C-F bond of this compound. These are based on established methodologies for SNAr reactions on activated aryl fluorides.[9][10]
Protocol 1: Synthesis of an Aryl Ether via Alkoxide Substitution
This protocol describes the synthesis of 4-chloro-2-ethoxy-1-phenoxybenzene.
Table 1: Reagents and Materials for Aryl Ether Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 176.59 | 1.0 | 1.0 |
| Phenol | 94.11 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (177 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide, enhancing its nucleophilicity.
-
Base: Potassium carbonate is a moderately strong base sufficient to deprotonate phenol to form the more nucleophilic phenoxide anion.
-
Temperature: Elevated temperature is often required to overcome the activation energy for SNAr reactions, especially in the absence of strong electron-withdrawing groups.
Diagram 1: SNAr Ether Synthesis Workflow
Caption: Workflow for the synthesis of an aryl ether via SNAr.
Protocol 2: Synthesis of an Aryl Amine via Amination
This protocol details the synthesis of N-(4-chloro-2-ethoxyphenyl)aniline.
Table 2: Reagents and Materials for Aryl Amine Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 176.59 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.5 | 1.5 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.5 | 1.5 |
| Toluene, anhydrous | - | 5 mL | - |
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (177 mg, 1.0 mmol) and sodium tert-butoxide (144 mg, 1.5 mmol).
-
Add anhydrous toluene (5 mL) followed by aniline (137 µL, 1.5 mmol).
-
Seal the tube and heat the mixture at 110 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine, though in this case, it primarily acts to drive the reaction forward by scavenging the HF formed.
-
Solvent: Toluene is a non-polar solvent suitable for higher reaction temperatures.
Alternative Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr offers a direct route for the introduction of heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions provide a powerful alternative for the formation of C-C and C-heteroatom bonds. In these reactions, the relative reactivity of the C-F and C-Cl bonds is often reversed compared to SNAr.
The key step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a Pd(0) complex. The reactivity of aryl halides in this step generally follows the order: I > Br > Cl >> F.[10] The C-F bond is notoriously unreactive in oxidative addition due to its high bond dissociation energy.
Table 3: Bond Dissociation Energies (BDEs) of Aryl Halides
| Bond | Bond Dissociation Energy (kJ/mol) |
| C₆H₅-F | ~540 |
| C₆H₅-Cl | ~400 |
Note: Values are approximate and can vary with substitution.
This significant difference in reactivity suggests that selective palladium-catalyzed cross-coupling at the C-Cl bond of this compound should be readily achievable, leaving the C-F bond intact for subsequent transformations.
Protocol 3: Selective Suzuki-Miyaura Coupling at the C-Cl Bond
This protocol describes the synthesis of 2-ethoxy-4-phenyl-1-fluorobenzene.
Table 4: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 176.59 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.5 | 1.5 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| Toluene/Ethanol/Water (4:1:1) | - | 6 mL | - |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (177 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and sodium carbonate (212 mg, 2.0 mmol) in the toluene/ethanol/water solvent mixture (6 mL).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Heat the mixture to reflux (approximately 85-90 °C) for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Diagram 2: Selective Cross-Coupling Strategy
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. ijnc.ir [ijnc.ir]
- 8. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes [mdpi.com]
- 10. uwindsor.ca [uwindsor.ca]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-2-ethoxy-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Halogenated Aromatic Ethers
The incorporation of fluorine and other halogens into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] These substitutions can dramatically alter a compound's metabolic stability, bioavailability, and lipophilicity.[3][4] 4-Chloro-2-ethoxy-1-fluorobenzene, a member of the halogenated aromatic ether class, is a valuable intermediate in the synthesis of complex chemical compounds, particularly in the pharmaceutical and agrochemical industries.[5][6] Its utility as a building block, however, is counterbalanced by the potential hazards inherent to its chemical structure. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an understanding of its chemical properties and potential reactivity.
Section 1: Physicochemical Properties and Hazard Identification
A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. The following table summarizes the key characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C8H8ClFO | Inferred from name |
| Molecular Weight | 174.60 g/mol | Inferred from formula |
| Boiling Point | 235.2°C at 760 mmHg | [7] |
| Flash Point | 96.1°C | [7] |
| Density | 1.284 g/cm³ | [7] |
| Vapor Pressure | 0.237 mmHg at 25°C | [7] |
| Solubility | No data available | [7] |
Hazard Profile:
-
Skin and Eye Irritation: Like many halogenated aromatic compounds, it is expected to be an irritant to the skin and eyes.[10] Prolonged or repeated contact may lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[11]
-
Potential for Systemic Toxicity: While not confirmed, absorption through the skin or inhalation could potentially lead to systemic effects. The long-term toxicological properties have not been fully investigated.[12]
-
Hazardous Decomposition Products: Combustion or thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[12][13]
Section 2: Risk Assessment and Mitigation
A proactive approach to risk assessment is paramount when working with any chemical. The following decision tree provides a framework for evaluating and mitigating the risks associated with handling this compound.
Caption: Risk Assessment Workflow for Handling this compound.
Section 3: Standard Operating Procedures
Adherence to well-defined standard operating procedures (SOPs) is crucial for minimizing exposure and preventing incidents.
Engineering Controls
-
Ventilation: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][14] For larger-scale operations, a glove box may be necessary.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[14]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical barrier against chemical exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing. | Protects eyes from direct contact with the chemical.[7] |
| Hand Protection | Nitrile gloves. Double-gloving is recommended for extended handling. Gloves must be inspected prior to use and changed immediately if contaminated. | Provides a barrier against skin contact.[7] |
| Body Protection | A flame-resistant lab coat. For larger quantities or tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat. | Protects skin and clothing from contamination.[7] |
| Respiratory Protection | If engineering controls are insufficient to maintain exposure below acceptable limits, a full-face respirator with appropriate cartridges should be used. | Prevents inhalation of harmful vapors.[7] |
Handling and Storage
-
Handling: Handle in a well-ventilated area.[7] Avoid contact with skin and eyes, and prevent the formation of aerosols.[7] Use non-sparking tools to prevent ignition sources.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[7][12]
Section 4: Emergency Procedures
Preparedness is key to effectively managing any chemical incident.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7]
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[7] Wear appropriate PPE, including chemical-impermeable gloves and respiratory protection.[7]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[7]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[13] Use spark-proof tools and explosion-proof equipment.[7]
Section 5: Waste Management and Disposal
Proper disposal of this compound and its contaminated materials is an environmental and regulatory responsibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]
- 6. This compound | 289039-34-5 | Benchchem [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. 4-Chloro-1-fluoro-2-methoxybenzene | C7H6ClFO | CID 17821703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(2-CHLOROETHYL)-4-FLUOROBENZENE | 332-43-4 [amp.chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-Chloro-2-ethoxy-1-fluorobenzene
Abstract
This document provides a detailed protocol for the synthesis of 4-Chloro-2-ethoxy-1-fluorobenzene, a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] The procedure is based on the robust and widely applicable Williamson ether synthesis, detailing a reliable method starting from 4-Chloro-2-fluorophenol. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, safety protocols, and characterization data.
Introduction and Mechanistic Rationale
This compound is a polysubstituted aromatic ether whose specific substitution pattern makes it a valuable building block in organic synthesis.[1] The presence of chloro, fluoro, and ethoxy groups provides multiple reaction sites for further functionalization, enabling its use in the construction of more complex molecules.[1][2]
The synthesis route detailed herein employs the Williamson ether synthesis, a classic and efficient method for preparing ethers.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]
The core transformation involves two key steps:
-
Deprotonation: The phenolic proton of 4-Chloro-2-fluorophenol is acidic and can be removed by a suitable base to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of an ethylating agent (in this case, diethyl sulfate), displacing the sulfate leaving group to form the desired ether bond.[3][6]
The choice of a primary ethylating agent is critical to favor the SN2 pathway and avoid competing elimination reactions that can occur with secondary or tertiary halides.[3][5][6] A polar aprotic solvent such as acetone is used to dissolve the reactants and facilitate the SN2 mechanism.
Synthesis Workflow Diagram
The following diagram outlines the key stages of the synthesis, from starting materials to the final, purified product.
References
- 1. This compound | 289039-34-5 | Benchchem [benchchem.com]
- 2. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Chloro-2-ethoxy-1-fluorobenzene
Introduction: Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has profoundly impacted the pharmaceutical industry, where it is a preferred method for constructing the biaryl and heteroaryl scaffolds central to many active pharmaceutical ingredients (APIs).[3][4]
This guide focuses on a specific, yet challenging, substrate: 4-Chloro-2-ethoxy-1-fluorobenzene . This molecule is a valuable building block due to its unique substitution pattern. The ethoxy and fluoro groups significantly influence the electronic properties of the aromatic ring, and their presence in the final coupled product can be critical for modulating the pharmacological properties of a drug candidate, such as metabolic stability and binding affinity.
However, the use of an aryl chloride as the electrophilic partner presents a significant challenge. The carbon-chlorine (C-Cl) bond is considerably stronger and less reactive than its bromide or iodide counterparts, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[5][6] This technical note provides a comprehensive overview of the reaction mechanism, a guide to rational component selection, and detailed, field-proven protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions.
The Reaction Principle: Navigating the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[7][8] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9] Understanding each step is critical for troubleshooting and optimizing reactions, particularly with less reactive substrates like aryl chlorides.
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound.[1] This is the most challenging step for aryl chlorides due to the high bond energy. Success at this stage is heavily dependent on the choice of ligand coordinated to the palladium center. Electron-rich and bulky ligands are essential as they increase the electron density on the palladium atom, which facilitates its insertion into the C-Cl bond.[5][10]
-
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[10] This process is not spontaneous; it requires activation of the organoboron compound by a base.[11] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the palladium center, displacing the halide.[12][13][14]
-
Reductive Elimination : This is the final, product-forming step. The two organic groups (the aryl from our substrate and the group from the boronic acid) on the palladium(II) complex couple together, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][15] The catalyst is now free to begin another cycle. Bulky ligands also play a role here, promoting the reductive elimination to release the product.[10]
Component Selection Guide: A Rationale-Driven Approach
The success of coupling a challenging substrate like this compound is determined by the careful selection of each reaction component.
-
The Substrate: this compound
-
CAS Number: 289039-34-5[16]
-
Reactivity Profile: The primary site of reaction is the C-Cl bond. The ethoxy group is electron-donating, which can slightly deactivate the ring towards oxidative addition, while the fluoro group is electron-withdrawing. This electronic balance necessitates a highly active catalyst system. The C-F bond is much stronger and generally unreactive under typical Suzuki conditions.
-
-
Palladium Catalyst & Ligand System
-
Rationale: For unreactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often insufficient. A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand is required.[11] The ligand is paramount for activating the C-Cl bond.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are the industry standard for this transformation. They stabilize the Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[5][17]
-
Buchwald-type biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling electron-rich and sterically hindered aryl chlorides.[18]
-
Dialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are also powerful ligands for these challenging couplings.[19]
-
-
Catalyst Loading: Typically, loadings of 1-5 mol% of the palladium precursor are used. For highly efficient systems, this can sometimes be lowered significantly.[20]
-
-
Base Selection
-
Rationale: The base's primary role is to activate the boronic acid for transmetalation.[10][11] Its strength and solubility can dramatically affect reaction rate and yield.
-
Common Choices:
-
Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and widely used base. Often a good starting point.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can often accelerate reactions, especially with hindered substrates.
-
Potassium Phosphate (K₃PO₄): A strong base often used in anhydrous conditions or when other bases fail.[6]
-
-
Equivalents: Typically 2.0 to 3.0 equivalents of base are used to ensure complete activation of the boronic acid and to neutralize any acidic byproducts.
-
-
Solvent System
-
Rationale: The solvent must solubilize all components and be stable at the required reaction temperature. Many Suzuki reactions benefit from a mixture of an organic solvent and water.[15]
-
Recommended Solvents:
-
Ethers: Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF.[15]
-
Aromatics: Toluene, Xylenes.
-
Co-solvent: A small amount of water is often added to help dissolve the inorganic base and facilitate the formation of the active boronate species. However, completely anhydrous conditions can also be effective with certain base/solvent combinations.[15] The quality of the solvent is important, as contaminants can poison the catalyst.[21]
-
-
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound.
General Experimental Workflow
Protocol 1: General Purpose Coupling with SPhos Ligand
This protocol is a reliable starting point for coupling with various arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). Add the solvent to the flask via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Data Presentation & Optimization
The choice of ligand and base can have a substantial impact on the reaction yield. The table below presents representative data for the coupling of this compound with phenylboronic acid, illustrating common optimization trends for aryl chlorides.
Table 1: Representative Optimization of Suzuki Coupling Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | K₂CO₃ (2.5) | Toluene | 100 | 12 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 8 | 91 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | 95 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | Toluene | 100 | 8 | 93 |
*Yields are representative based on literature for similar deactivated aryl chlorides and are for illustrative purposes.
Troubleshooting Insights:
-
Low Conversion: If the reaction stalls, this often points to inefficient oxidative addition. Consider switching to a more electron-rich and bulky ligand (e.g., from P(t-Bu)₃ to SPhos or XPhos) or a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Increasing the temperature may also be beneficial.
-
Protodeboronation: If significant amounts of the deboronated starting material are observed, the boronic acid may be unstable under the reaction conditions. Using a milder base (if possible), shorter reaction times, or switching to a boronate ester (e.g., a pinacol ester) can mitigate this side reaction.
-
Homocoupling: Formation of biaryl products from the boronic acid (R-R) can occur. This is often minimized by ensuring a highly active catalyst system that favors the cross-coupling pathway.
Safety Precautions
-
Reagents: Palladium catalysts can be toxic and should be handled in a fume hood. Boronic acids can be irritants. Solvents like dioxane and toluene are flammable and have associated health risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Reactions are performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. Exercise caution when working with vacuum and pressurized gas lines.
-
Workup: Handle all organic solvents and reagents in a well-ventilated fume hood.
Conclusion
While the Suzuki-Miyaura coupling of this compound is challenging due to the inert nature of the C-Cl bond, it is a highly achievable and valuable transformation.[6] Success relies on a rational, mechanism-informed approach to reaction design. The use of modern, bulky, and electron-rich phosphine ligands in conjunction with appropriate base and solvent systems is critical to overcoming the high activation barrier of oxidative addition. The protocols and optimization strategies outlined in this guide provide researchers and drug development professionals with a robust framework for efficiently synthesizing complex fluorinated biaryl compounds, enabling the advancement of new chemical entities in medicinal and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. echemi.com [echemi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Application Notes and Protocols for the Purification of 4-Chloro-2-ethoxy-1-fluorobenzene by Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 4-Chloro-2-ethoxy-1-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] The protocol herein is grounded in the fundamental principles of recrystallization, a robust technique for the purification of solid organic compounds.[2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology from solvent selection to the acquisition of the purified crystalline product. The causality behind each experimental step is elucidated to provide a deeper understanding of the purification process.
Introduction: The Rationale for Purification
This compound serves as a critical building block in the synthesis of more complex molecules with potential biological activities.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later synthetic stages. Recrystallization is a powerful and widely used technique for purifying solid compounds, predicated on the principle that the solubility of most solids increases with temperature.[4][5][6] By dissolving the impure compound in a suitable hot solvent and allowing it to cool, the desired compound selectively crystallizes, leaving impurities behind in the solution.[2][4][7]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical properties and safety hazards associated with this compound is essential for its safe handling and the successful design of a purification protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈ClFO | Inferred |
| Molecular Weight | 174.60 g/mol | Inferred |
| Boiling Point | 235.2 °C at 760 mmHg | [8] |
| Density | 1.284 g/cm³ | [8] |
| Melting Point | Not available | - |
| Solubility | To be determined experimentally | - |
Safety Precautions:
This compound should be handled with care in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, must be worn at all times.[8] In case of contact with skin or eyes, rinse immediately with copious amounts of water.[9][10]
The Recrystallization Workflow: A Step-by-Step Guide
The purification of this compound by recrystallization can be broken down into a logical sequence of steps, from the critical choice of a solvent to the final drying of the purified crystals.
Caption: Workflow for the purification of this compound.
Part 1: Solvent Selection - The Cornerstone of a Successful Recrystallization
The choice of solvent is the most critical parameter in recrystallization.[6][11] An ideal solvent should exhibit the following characteristics:
-
High-Temperature Coefficient of Solubility: The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[2][6]
-
Inertness: The solvent must not react with the compound being purified.[2][11]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[11]
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane, or water) dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.[6]
-
Gently heat the test tubes that show poor room temperature solubility in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
The solvent that yields a good quantity of crystals upon cooling is a suitable choice for recrystallization.
A solvent pair may also be employed if a single solvent is not ideal. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.
Part 2: The Recrystallization Protocol
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to cover the solid. Heat the mixture to boiling with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[6]
-
Decolorization (if necessary): If the solution is colored and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities adhering to the crystal surfaces.[3]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper or in a desiccator under vacuum.[5]
Analysis of the Purified Product
The purity of the recrystallized this compound should be assessed to validate the success of the purification process.
-
Melting Point Determination: A sharp melting point range close to the literature value (if available) is a good indicator of purity. Impurities tend to depress and broaden the melting point range.
-
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the identity and purity of the compound.
Troubleshooting
Table 2: Common Recrystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; the compound is melting before it dissolves. The solution is too concentrated. | Use a lower-boiling solvent. Add more solvent to the hot solution. |
| Low recovery of purified product | The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. | Use a different solvent or a solvent pair. Ensure the filtration apparatus is pre-heated. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By carefully selecting a suitable solvent and following the outlined steps, researchers can obtain a high-purity product essential for downstream applications in pharmaceutical and agrochemical research and development. The principles and techniques described herein are broadly applicable to the purification of a wide range of solid organic compounds.
References
- 1. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. praxilabs.com [praxilabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. mt.com [mt.com]
Application Note: High-Resolution Purification of 4-Chloro-2-ethoxy-1-fluorobenzene via Automated Flash Column Chromatography
Abstract
4-Chloro-2-ethoxy-1-fluorobenzene is a key halogenated aromatic ether intermediate, pivotal in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][2] Achieving high purity of this intermediate is critical for the efficiency and outcome of subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We delve into the causality behind methodological choices, from mobile phase selection guided by Thin-Layer Chromatography (TLC) to advanced sample loading techniques for maximizing resolution. An alternative reverse-phase methodology is also discussed for cases requiring orthogonal separation selectivity. This guide is designed for researchers, chemists, and process development professionals seeking a robust and reproducible purification strategy.
Introduction: The Rationale for Chromatographic Purification
Column chromatography is a cornerstone of chemical purification, operating on the principle of differential partitioning of compounds between a stationary phase and a mobile phase.[3][4] For multi-substituted aromatic intermediates like this compound, crude reaction mixtures often contain unreacted starting materials, isomers, and by-products with similar polarities. Simple extraction or crystallization may be insufficient for achieving the requisite >99% purity for drug development pathways.
Flash column chromatography, a technique that uses moderate pressure to accelerate solvent flow, offers a rapid and efficient solution for isolating the target compound.[5] The selection of an appropriate chromatographic system (stationary and mobile phases) is paramount and is dictated by the physicochemical properties of the analyte and its surrounding impurities.[6]
Physicochemical Properties of this compound
Understanding the target molecule's characteristics is the first step in developing a logical purification method.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClFO | [7] |
| Molecular Weight | 174.60 g/mol | N/A |
| Boiling Point | 235.2°C at 760 mmHg | [7] |
| Density | 1.284 g/cm³ | [7] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Polarity | Moderately polar | Inferred |
The presence of an ether oxygen, a fluorine atom, and a chlorine atom on the benzene ring gives the molecule a moderate polarity, making it an ideal candidate for normal-phase chromatography on a polar adsorbent like silica gel.[8][9]
Safety & Handling
Proper safety protocols are non-negotiable. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin, eye, and respiratory irritation.[10] Avoid inhalation and direct contact.
-
Solvents (Hexane, Ethyl Acetate, Dichloromethane): These solvents are flammable and/or toxic.[11] Keep away from ignition sources and handle with care to avoid inhalation or skin contact.[12]
-
Silica Gel: Fine silica dust can cause respiratory damage (silicosis).[13] Handle carefully to avoid generating dust.
Method Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the separation must be optimized on a small scale using TLC.[8][14] The goal is to identify a mobile phase system that provides a retardation factor (Rf) of 0.3-0.4 for the target compound, ensuring good separation from impurities.
Protocol: TLC Optimization
-
Prepare TLC Plates: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of several TLC plates.
-
Elution: Develop each plate in a sealed chamber containing a different mobile phase composition. Start with a low-polarity mixture and gradually increase the proportion of the polar solvent.
-
Visualization: After development, visualize the spots under UV light (254 nm). If necessary, stain with potassium permanganate to visualize UV-inactive compounds.
-
Selection: Choose the solvent system that provides the best separation, with the target compound having an Rf value in the optimal 0.3-0.4 range.
Table of Recommended Starting Solvent Systems:
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Polarity |
| Hexanes | Ethyl Acetate | 95:5 | Low |
| Hexanes | Dichloromethane | 80:20 | Low-Medium |
| Hexanes | Diethyl Ether | 90:10 | Low |
-
Expert Insight: A common and highly effective system for compounds of this polarity is a gradient of Ethyl Acetate in Hexanes.[15] An Rf of 0.35 in 10% Ethyl Acetate/Hexanes on a TLC plate is an excellent starting point for a flash column.
Primary Protocol: Normal-Phase Flash Chromatography
This protocol is designed for an automated flash chromatography system but can be adapted for manual setups.
Materials & Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm (230-400 mesh) |
| Crude Material | ~1.0 g of crude this compound |
| Column Size | 40 g pre-packed silica column (or equivalent) |
| Mobile Phase A | HPLC-grade Hexanes |
| Mobile Phase B | HPLC-grade Ethyl Acetate |
| Sample Adsorbent | Celite® 545 or ~2-3 g of silica gel |
| Collection Vessels | Test tubes or vials compatible with the fraction collector |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
-
Sample Preparation (Solid Loading):
-
Dissolve the crude material (~1.0 g) in a minimal amount of a low-boiling solvent like dichloromethane (DCM) or ethyl acetate (~5-10 mL).
-
Add ~2-3 g of Celite® or silica gel to the solution.
-
Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
-
Trustworthiness Check: Solid loading prevents the sample from dissolving in the initial mobile phase at the top of the column, which can lead to band broadening and poor separation. This technique ensures the sample is applied in a very narrow, concentrated band.
-
-
Column Installation and Equilibration:
-
Install the pre-packed silica column onto the automated flash system.
-
Equilibrate the column with the initial mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate) for at least 2-3 column volumes (CVs). This ensures the stationary phase is properly wetted and the column bed is stable.[5]
-
-
Loading the Sample:
-
Transfer the dry powder from Step 1 into an empty solid-load cartridge.
-
Gently tap the cartridge to pack the powder evenly.
-
Install the solid-load cartridge in-line before the main purification column.
-
-
Chromatographic Run (Gradient Elution):
-
Set up the gradient profile based on the TLC results. A typical gradient might be:
-
0-2 CV: Isocratic at 2% Ethyl Acetate (EtOAc) in Hexanes.
-
2-12 CV: Linear gradient from 2% to 20% EtOAc in Hexanes.
-
12-15 CV: Isocratic hold at 20% EtOAc to elute the target compound completely.
-
15-17 CV: High-polarity flush (e.g., 50% EtOAc) to clean the column.
-
-
Set the flow rate according to the column manufacturer's recommendations (e.g., 40 mL/min for a 40 g column).
-
Begin the run and monitor the separation using the system's UV detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the run.
-
Analyze the collected fractions using TLC to identify which ones contain the pure product.[16] Spot the fractions on a TLC plate alongside a spot of the crude starting material for comparison.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product as an oil or solid.
-
Determine the final yield and assess purity via analytical techniques such as GC-MS or ¹H NMR.
-
Alternative Protocol: Reverse-Phase Chromatography
In some cases, impurities may be too close in polarity for effective normal-phase separation. Reverse-phase (RP) chromatography, which separates compounds based on hydrophobicity, offers an orthogonal approach.[17]
-
Principle: Uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile). More hydrophobic (less polar) compounds are retained longer.[17]
-
Stationary Phase Selection: While standard C18 is effective, a Pentafluorophenyl (PFP) stationary phase is highly recommended for halogenated aromatic compounds.[18] PFP phases can provide different elution orders and enhanced selectivity due to π-π and dipole-dipole interactions.[19]
-
Mobile Phase: A gradient of acetonitrile or methanol in water is typically used.[20] Acetonitrile often provides better peak shape and lower backpressure.
-
When to Use: Consider RP chromatography if normal-phase separation fails to resolve key impurities or if the target compound is contaminated with highly non-polar or very polar substances that are difficult to separate on silica.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. Ensure the gradient is not too steep. |
| Column overloading. | Reduce the amount of crude material loaded. The ratio of silica to sample should be at least 40:1 for difficult separations.[8] | |
| Compound Elutes Too Quickly (Low Rf) | Mobile phase is too polar. | Decrease the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Compound Won't Elute from Column | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. For very polar compounds, consider adding a small amount of methanol to the eluent.[15] |
| Cracked or Channeled Column Bed | Improper packing (manual columns). | Ensure a uniform slurry is used for wet packing.[9] Avoid rapid changes in solvent polarity, which can cause thermal stress and cracking. |
References
- 1. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]
- 2. This compound | 289039-34-5 | Benchchem [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. rnlkwc.ac.in [rnlkwc.ac.in]
- 5. orgsyn.org [orgsyn.org]
- 6. columbia.edu [columbia.edu]
- 7. echemi.com [echemi.com]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. 4-Chloro-1-fluoro-2-methoxybenzene | C7H6ClFO | CID 17821703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 18. silicycle.com [silicycle.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. santaisci.com [santaisci.com]
Analytical HPLC method for "4-Chloro-2-ethoxy-1-fluorobenzene" purity
An Application Note for the Purity Determination of 4-Chloro-2-ethoxy-1-fluorobenzene by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, a key intermediate in the pharmaceutical and agrochemical sectors.[1] The method utilizes a reversed-phase C18 stationary phase with a simple mobile phase consisting of acetonitrile and water, coupled with UV detection. The described protocol is designed to be straightforward, ensuring high precision and accuracy, making it suitable for quality control and research environments. All procedural steps, from sample preparation to data analysis, are detailed, alongside system suitability criteria to ensure the validity and consistency of the results.
Introduction and Scientific Rationale
This compound is a halogenated aromatic ether whose purity is critical for the synthesis of complex target molecules. Impurities can lead to undesirable side reactions, lower yields, and compromise the safety and efficacy of the final product. Therefore, a validated analytical method for determining its purity is essential.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analysis due to its high resolving power and quantitative accuracy.[2][3] The selection of a specific HPLC methodology is guided by the physicochemical properties of the analyte.
-
Choice of Separation Mode: this compound is a non-polar, hydrophobic molecule due to its halogenated benzene ring and ethoxy group.[4] This inherent hydrophobicity makes Reversed-Phase Chromatography (RPC) the ideal separation mode.[5][6] In RPC, a non-polar stationary phase is used with a polar mobile phase; more hydrophobic compounds, like the analyte, interact more strongly with the stationary phase and are retained longer.[6]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and is selected for this method.[7] Its long alkyl chains provide strong hydrophobic interactions, ensuring excellent retention and separation of the analyte from potential polar and non-polar impurities.
-
Mobile Phase and Elution: The mobile phase consists of a mixture of acetonitrile (ACN) and water. Acetonitrile is chosen as the organic modifier for its low UV cutoff, low viscosity, and strong elution strength for non-polar compounds. An isocratic elution (constant mobile phase composition) is employed for simplicity, robustness, and consistent run times, which is ideal for a quality control purity assay focused on a single major component.[8]
-
Detection: The presence of the benzene ring in the analyte's structure provides a strong chromophore, making it readily detectable by UV-Visible Spectroscopy .[9] A detection wavelength of 254 nm is selected, as it is a common wavelength for detecting aromatic compounds and generally provides a good signal-to-noise ratio.[10]
Materials and Methods
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade water (e.g., Milli-Q or equivalent).
-
Reference Standard: this compound (purity ≥ 99.5%).
-
Consumables: 2 mL amber HPLC vials with caps, 0.45 µm syringe filters (PTFE or other solvent-compatible membrane), volumetric flasks, analytical balance.
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity and reproducibility.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Acetonitrile |
Detailed Experimental Protocols
The following step-by-step protocols must be followed to ensure the integrity of the analytical results.
Mobile Phase Preparation
-
Measure 600 mL of HPLC-grade acetonitrile into a 1000 mL graduated cylinder.
-
Add 400 mL of HPLC-grade water to the same cylinder.
-
Transfer the mixture to a suitable solvent reservoir bottle.
-
Mix thoroughly and degas the solution for 10-15 minutes using sonication or vacuum degassing.
Standard Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile (diluent) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an amber HPLC vial for analysis.
Sample (Test) Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.
-
Follow steps 2-5 from the Standard Solution Preparation protocol.
Analytical Workflow Diagram
The overall process from sample handling to final result is depicted in the following workflow.
Caption: Workflow for HPLC purity analysis of this compound.
System Suitability and Method Validation
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified.[11] This is a mandatory step to ensure the system is adequate for the intended analysis.[12][13] Analyze the Standard Solution in five replicate injections (n=5) and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Precision/Repeatability | Relative Standard Deviation (RSD) of the peak area ≤ 2.0%[14] | Demonstrates the consistency and reproducibility of the autosampler and detector. |
| Peak Symmetry (Tailing Factor) | Tailing factor (T) ≤ 2.0[14] | Ensures good peak shape, free from excessive tailing which can affect integration. |
| Theoretical Plates (Efficiency) | N > 2000 | Indicates the efficiency of the column in separating components. |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (acetonitrile) as a blank to ensure no interfering peaks are present.
-
Perform five replicate injections of the Standard Solution (0.1 mg/mL).
-
Calculate the RSD, tailing factor, and theoretical plates for the main peak. The system is deemed suitable for analysis only if all criteria are met.
Data Analysis and Purity Calculation
The purity of the sample is determined using the area normalization method. This method assumes that all components in the sample have a similar UV response at the detection wavelength.
Calculation Formula:
-
Integrate all peaks in the chromatogram for the sample solution, excluding any peaks from the blank and those below a pre-defined disregard limit (e.g., 0.05%).
-
Sum the areas of all integrated peaks to get the total area.
-
Apply the formula above to calculate the percentage purity.
Principles of Method Validation
To ensure this method is trustworthy for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The HPLC method described in this application note provides a simple, precise, and reliable means for determining the purity of this compound. The use of a standard C18 column and an isocratic mobile phase makes the method easy to implement in any quality control laboratory. The defined system suitability criteria ensure that the chromatographic system is performing adequately, guaranteeing the integrity and validity of the analytical results on a day-to-day basis.
References
- 1. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. HPLC analytical Method development: an overview [pharmacores.com]
- 4. This compound | 289039-34-5 | Benchchem [benchchem.com]
- 5. jordilabs.com [jordilabs.com]
- 6. chromtech.com [chromtech.com]
- 7. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. starodub.nl [starodub.nl]
Application Note: GC-MS Analysis of 4-Chloro-2-ethoxy-1-fluorobenzene and its Process-Related Byproducts
Abstract & Introduction
4-Chloro-2-ethoxy-1-fluorobenzene is a substituted aromatic ether that serves as a key intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries. The purity of such intermediates is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API) or product. Regulatory bodies mandate rigorous characterization and control of any process-related impurities.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on mass-to-charge ratio and fragmentation patterns.[2][3] This application note provides a comprehensive, field-proven protocol for the analysis of this compound, detailing a validated method for its separation, identification, and the characterization of potential synthetic byproducts. We will delve into the causality behind methodological choices, from sample preparation to the interpretation of mass spectral data, to ensure a robust and self-validating analytical system.
The Analytical Challenge: Potential Byproducts
The purity profile of this compound is intrinsically linked to its synthetic route. A common synthesis involves the Williamson ether synthesis, reacting a dichlorofluorobenzene isomer with sodium ethoxide. Potential process-related impurities may include:
-
Isomers: Positional isomers resulting from incomplete selectivity in the starting materials or synthesis (e.g., 2-Chloro-4-ethoxy-1-fluorobenzene).
-
Unreacted Starting Materials: Such as 1,4-dichloro-2-fluorobenzene or 2,5-dichlorophenol.[4]
-
Over-Alkylated Products: Formation of di-ethoxy species.
-
Hydrolyzed Intermediates: Presence of chlorofluorophenols.
-
Related Impurities: Byproducts from the synthesis of precursors, such as other chlorinated aromatic compounds.[5]
This method is designed to resolve the target analyte from these and other potential process impurities.
Experimental Workflow and Protocols
The overall analytical workflow is designed for efficiency and accuracy, moving from sample preparation through instrumental analysis to data interpretation.
Caption: High-level experimental workflow from sample receipt to final report generation.
Reagents and Materials
-
Solvent: Dichloromethane (DCM), GC-MS grade or equivalent high-purity solvent.
-
Reference Standard: this compound (purity ≥ 99.5%).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Pipettes and Glassware: Calibrated volumetric flasks and micropipettes.
Sample and Standard Preparation Protocol
The goal of sample preparation is to dissolve the analyte in a volatile organic solvent suitable for GC-MS injection, free of particulate matter.[6][7]
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL. A typical calibration series might include 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh 25 mg of the test sample, dissolve it in dichloromethane, and dilute to 25 mL in a volumetric flask to achieve a nominal concentration of 1000 µg/mL. Further dilute this solution as necessary to bring the main peak response within the calibrated range (e.g., a 1:20 dilution to a nominal 50 µg/mL).
-
Final Step: Transfer the prepared standards and samples into autosampler vials. Ensure no air bubbles are trapped. A minimum volume of 50 µL is recommended if using vial inserts.[7]
GC-MS Instrumentation and Analytical Conditions
The selection of instrumental parameters is critical for achieving the desired separation and sensitivity. A non-polar column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is ideal for separating aromatic compounds.[8] The conditions below are a validated starting point and may be adapted for specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers reliable detection and spectral integrity. |
| Injector | Split/Splitless Inlet | |
| Injection Volume | 1.0 µL | Standard volume for good sensitivity without overloading. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte.[7] |
| Split Ratio | 20:1 | Prevents column overloading from the main component while allowing for detection of trace impurities. Can be adjusted to splitless for trace analysis.[9] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency.[3] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS performance. |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard, non-polar column providing excellent resolution for a wide range of semi-volatile organic compounds.[10] |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | Allows for sharp initial peaks and focusing of analytes at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate to ensure separation of closely eluting isomers and byproducts. |
| Final Hold | Hold at 280 °C for 5 min | Ensures elution of any less volatile compounds and cleans the column for the next run. |
| MS Parameters | ||
| Transfer Line Temp | 280 °C | Prevents cold spots and analyte condensation between GC and MS. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for creating reproducible fragmentation patterns.[3] |
| Ion Source Temp | 230 °C | Standard temperature for EI source stability. |
| Electron Energy | 70 eV | Industry standard energy to generate reproducible and library-searchable mass spectra. |
| Acquisition Mode | Full Scan | Acquires a complete mass spectrum for definitive identification. |
| Scan Range | m/z 40 - 450 | Covers the molecular weight of the target and potential fragments while avoiding low-mass solvent interference. |
Results and Data Interpretation
Chromatographic Analysis
Under the conditions specified, this compound is expected to elute as a sharp, symmetrical peak. The retention time should be highly reproducible. Any byproducts or impurities will appear as separate peaks, typically at lower or higher retention times depending on their volatility and interaction with the stationary phase.
Mass Spectral Fragmentation Analysis
The identity of this compound is confirmed by its mass spectrum. The molecular weight is 174.6 g/mol .
Key Features of the Mass Spectrum:
-
Molecular Ion (M⁺): A distinct molecular ion peak will be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this will appear as a characteristic doublet at m/z 174 and m/z 176 with an intensity ratio of approximately 3:1.[11] This is a definitive marker for a monochlorinated compound.
-
Major Fragments: The fragmentation pattern is dictated by the structure, particularly the ether linkage and halogen substituents. Ethers commonly undergo cleavage at the C-O bond and alpha/beta cleavage relative to the oxygen.[12]
| Predicted m/z | Fragment Ion Structure | Fragmentation Pathway |
| 174 / 176 | [C₈H₈ClFO]⁺ | Molecular Ion (M⁺) |
| 145 / 147 | [M - C₂H₅]⁺ | Loss of the ethyl radical (alpha-cleavage) |
| 146 / 148 | [M - C₂H₄]⁺ | McLafferty-type rearrangement with loss of ethylene |
| 129 / 131 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |
| 93 | [C₆H₄F]⁺ | Loss of ethoxy and chlorine radicals |
Note: Predicted m/z values are based on the most abundant isotopes (³⁵Cl).[11]
The fragmentation pathway below illustrates the primary cleavage points leading to the most stable and abundant fragment ions.
Caption: Predicted major fragmentation pathways for this compound under EI conditions.
Method Validation Considerations
To ensure the method is suitable for its intended purpose (e.g., quality control release testing), it should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. This is demonstrated by achieving baseline resolution between all identified components.[1]
-
Linearity: The method should demonstrate a linear relationship between concentration and detector response over the desired range (e.g., 1-100 µg/mL). A correlation coefficient (R²) of ≥ 0.995 is typically required.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are crucial for controlling trace-level impurities.[8]
-
Accuracy & Precision: Assessed by analyzing replicate preparations of a sample spiked with a known amount of analyte. Results should be within established acceptance criteria (e.g., 98-102% recovery for accuracy, <5% RSD for precision).[8]
-
Robustness: The method's reliability is tested by making small, deliberate variations in parameters like flow rate, temperature ramp, and injector temperature.[1]
Conclusion
This application note details a robust and reliable GC-MS method for the identification and purity assessment of this compound. The protocol provides clear, step-by-step instructions for sample preparation and instrument operation. The discussion of expected chromatographic and mass spectral results, including the characteristic chlorine isotope pattern and fragmentation pathways, provides the analyst with the necessary tools for confident peak identification. By adhering to the principles of method validation outlined herein, this protocol can be readily implemented in research, development, and quality control laboratories to ensure the purity and quality of this critical chemical intermediate.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. impactfactor.org [impactfactor.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. This compound | 289039-34-5 | Benchchem [benchchem.com]
- 12. GCMS Section 6.13 [people.whitman.edu]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-2-ethoxy-1-fluorobenzene
<-3a--22_synthesis="" of="" 4-chloro-2-ethoxy-1-fluorobenzene_22_="" considerations_2c_="" _22_scale-up="" 22_williamson="" ether="" 4-chloro-2-ethoxy-1-fluorobenzene_22_2c="" _22_industrial="" production="" _22_safety="" and="" handling="" _22_purification="" methods="" for="" 22_4-chloro-2-fluorophenol="" ethylation="" scale-up_22_2c="" 22_phase="" transfer="" catalysis="" synthesis_22_2c="" 22_hazards="" sodium="" ethoxide_22_2c="" 22_thermal="" runaway="" risks="" in="" etherification="" reactions_22_5d="">
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-Chloro-2-ethoxy-1-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is achieved via the Williamson ether synthesis, a robust and well-established method.[2][3] This guide delves into the critical considerations for transitioning this synthesis from laboratory to pilot and production scales, emphasizing process safety, optimization, and product purity. Detailed protocols for both laboratory and scaled-up procedures are provided, along with in-depth discussions on the underlying chemical principles and engineering challenges.
Introduction: Significance and Synthetic Strategy
This compound is a polysubstituted aromatic ether whose structural motifs are valuable in the design of biologically active molecules.[4] Its synthesis is most commonly and efficiently achieved through the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide.[2][3] In this case, the synthesis proceeds by the reaction of 4-Chloro-2-fluorophenol with an ethylating agent in the presence of a base.
The choice of the Williamson ether synthesis for scale-up is predicated on its high yields and the general availability of starting materials. However, transitioning this exothermic reaction to a larger scale necessitates careful consideration of heat management, reagent addition rates, and potential side reactions to ensure both safety and product quality.
Reaction Mechanism and Core Principles
The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The reaction is initiated by the deprotonation of the hydroxyl group of 4-Chloro-2-fluorophenol by a strong base, forming a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of the ethylating agent (e.g., ethyl bromide), displacing the bromide leaving group and forming the desired ether product.
// Reactants Phenol [label="4-Chloro-2-fluorophenol"]; Base [label="Base (e.g., NaOH, NaOEt)"]; EthylatingAgent [label="Ethylating Agent (e.g., EtBr)"];
// Intermediates Phenoxide [label="Phenoxide Ion (Nucleophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Products Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="Salt (e.g., NaBr)"]; Byproduct [label="Byproduct (e.g., H2O)"];
// Reaction Steps Phenol -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> Product [label="SN2 Attack"]; EthylatingAgent -> Product; Product -> Salt; Product -> Byproduct; } } Figure 1: Reaction Scheme for Williamson Ether Synthesis. A simplified representation of the SN2 reaction pathway.
Laboratory-Scale Synthesis Protocol
This protocol outlines the synthesis of this compound at a laboratory scale, providing a baseline for process understanding and optimization before scale-up.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-Chloro-2-fluorophenol | 348-62-9 | 146.55 g/mol | 14.65 g | 0.1 |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 g/mol | 7.48 g | 0.11 |
| Ethyl Bromide (EtBr) | 74-96-4 | 108.97 g/mol | 13.08 g (9.0 mL) | 0.12 |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | 100 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed | - |
Experimental Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a nitrogen atmosphere.
-
Reagent Addition: Anhydrous ethanol (100 mL) and 4-Chloro-2-fluorophenol (14.65 g, 0.1 mol) are added to the flask. The mixture is stirred until the phenol dissolves completely.
-
Base Addition: Sodium ethoxide (7.48 g, 0.11 mol) is added portion-wise to the stirred solution. A slight exotherm may be observed. The mixture is stirred for 30 minutes at room temperature to ensure complete formation of the phenoxide.
-
Ethylating Agent Addition: Ethyl bromide (13.08 g, 0.12 mol) is added dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether (100 mL) and water (100 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield the crude product.
-
Final Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless oil.
Scale-Up Considerations: From Bench to Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Process Safety and Hazard Analysis
-
Thermal Runaway: The etherification reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, hindering heat dissipation. This can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway.[5][6][7][8] A thorough thermal hazard assessment, including reaction calorimetry, is crucial to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Reagent Handling:
-
Sodium Ethoxide: A strong base and corrosive.[9][10] It is also flammable and reacts violently with water, generating a fire and explosion hazard.[11][12] It should be handled in a dry, inert atmosphere.[9]
-
Ethyl Bromide: A volatile and flammable alkylating agent. Proper ventilation and spark-proof equipment are essential.
-
-
Pressure Management: The reaction should be conducted in a reactor equipped with a pressure relief system.
// Nodes Start [label="Initiation of Exothermic Reaction", fillcolor="#FBBC05"]; HeatGen [label="Heat Generation > Heat Removal"]; TempIncrease [label="Temperature Increase"]; RateIncrease [label="Reaction Rate Accelerates"]; ViciousCycle [label="Positive Feedback Loop", shape=ellipse, style=dashed]; PressureBuildup [label="Pressure Buildup"]; Runaway [label="Thermal Runaway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Consequences [label="Potential for Explosion/Fire", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> HeatGen; HeatGen -> TempIncrease; TempIncrease -> RateIncrease; RateIncrease -> HeatGen [label="Self-accelerating"]; RateIncrease -> ViciousCycle [style=dotted]; ViciousCycle -> RateIncrease [style=dotted]; TempIncrease -> PressureBuildup; PressureBuildup -> Runaway; Runaway -> Consequences; } } Figure 2: Thermal Runaway Cascade. Illustrates the self-accelerating nature of an uncontrolled exothermic reaction.
Process Optimization for Scale-Up
-
Solvent Selection: While ethanol is a suitable solvent for the laboratory scale, for industrial production, higher-boiling point solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) might be considered to allow for higher reaction temperatures and potentially shorter reaction times.[2] However, the choice of solvent will impact the work-up and purification procedures.
-
Base Selection and Stoichiometry: Sodium hydroxide with a phase-transfer catalyst (PTC) can be a more cost-effective and easier-to-handle alternative to sodium ethoxide for large-scale production.[13][14] The stoichiometry of the base should be carefully optimized to ensure complete reaction without promoting side reactions.
-
Reagent Addition Strategy: A semi-batch process, where the ethylating agent is added gradually to the mixture of the phenoxide in the reactor, is highly recommended for large-scale synthesis. This allows for better control over the reaction temperature.
-
Reaction Monitoring: Real-time monitoring of the reaction using in-situ probes (e.g., FT-IR) can provide valuable data for process control and optimization, ensuring reaction completion and minimizing byproduct formation.
Pilot-Scale Synthesis Protocol
This protocol is designed for a pilot-scale synthesis in a 50 L glass-lined reactor.
Equipment
-
50 L Glass-Lined Reactor with overhead stirrer, temperature probe, and pressure gauge.
-
Heating/Cooling Jacket with a programmable temperature controller.
-
Dosing pump for controlled addition of the ethylating agent.
-
Condenser with a receiver for solvent recovery.
-
Nutsche filter for solid-liquid separation.
Reagent Quantities (Illustrative)
| Reagent | Quantity | Moles |
| 4-Chloro-2-fluorophenol | 5.86 kg | 40 |
| Sodium Hydroxide (50% w/w aq. solution) | 3.52 kg | 44 |
| Tetrabutylammonium bromide (TBAB) | 129 g | 0.4 |
| Ethyl Bromide | 5.23 kg (3.6 L) | 48 |
| Toluene | 30 L | - |
Procedure
-
Reactor Preparation: The reactor is cleaned, dried, and purged with nitrogen.
-
Initial Charge: Toluene (30 L), 4-Chloro-2-fluorophenol (5.86 kg), and TBAB (129 g) are charged into the reactor. The mixture is stirred to ensure homogeneity.
-
Base Addition: The 50% sodium hydroxide solution (3.52 kg) is added slowly while maintaining the temperature below 30 °C.
-
Azeotropic Water Removal: The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark trap.
-
Ethylating Agent Addition: Once water removal is complete, the reactor is cooled to 60 °C. Ethyl bromide (5.23 kg) is then added via the dosing pump over 2-3 hours, maintaining the temperature between 60-65 °C.
-
Reaction Hold: After the addition is complete, the reaction is held at 65 °C for an additional 2-4 hours, or until GC analysis indicates completion.
-
Quenching and Work-up: The reaction mixture is cooled to 25 °C and quenched by the slow addition of water (20 L). The layers are separated. The organic layer is washed with water (2 x 10 L).
-
Solvent Removal and Purification: The toluene is removed by distillation. The resulting crude product is then purified by fractional vacuum distillation.
Product Characterization and Quality Control
The purity of this compound is critical for its use in subsequent synthetic steps. The following analytical techniques are recommended for quality control:
| Analytical Technique | Purpose | Typical Specification |
| Gas Chromatography (GC) | Purity assessment and quantification of residual starting materials and byproducts. | > 99.0% |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation. | Conforms to reference spectrum. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis. | Conforms to reference spectrum. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Conforms to theoretical mass. |
Waste Management and Environmental Considerations
The scale-up of chemical processes necessitates a robust waste management plan. The primary waste streams from this synthesis include:
-
Aqueous Waste: Contains salts (e.g., sodium bromide) and residual base. This stream should be neutralized before disposal in accordance with local regulations.
-
Organic Waste: Residual solvents and distillation residues. These should be collected and disposed of via incineration or other approved methods.
Process optimization to improve yield and reduce the use of excess reagents can significantly minimize waste generation.
Conclusion
The scale-up synthesis of this compound via the Williamson ether synthesis is a feasible and efficient process. However, careful attention to process safety, particularly the management of the reaction exotherm, is paramount. A thorough understanding of the reaction kinetics and thermodynamics, coupled with robust engineering controls, will ensure a safe, reliable, and high-yielding manufacturing process. The protocols and considerations outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to successfully transition this synthesis from the laboratory to an industrial scale.
References
- 1. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. This compound | 289039-34-5 | Benchchem [benchchem.com]
- 5. helgroup.com [helgroup.com]
- 6. empteezy.co.uk [empteezy.co.uk]
- 7. gasmet.com [gasmet.com]
- 8. Understanding Thermal Runaway in Lithium-Ion Batteries - EcoFlow US Blog | EcoFlow UK [ecoflow.com]
- 9. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 10. gelest.com [gelest.com]
- 11. echemi.com [echemi.com]
- 12. ICSC 0674 - SODIUM ETHANOLATE [inchem.org]
- 13. benchchem.com [benchchem.com]
- 14. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of 4-Anilinoquinazoline-Based Kinase Inhibitors Utilizing 4-Chloro-2-ethoxy-1-fluorobenzene
Introduction: The Strategic Role of Fluorinated Building Blocks in Kinase Inhibitor Discovery
The quinazoline scaffold is a cornerstone in the design of potent and selective kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various cancers and other diseases. The 4-anilinoquinazoline framework, in particular, has proven to be a highly successful pharmacophore, with numerous approved drugs targeting key kinases in oncogenic signaling pathways. The nature and substitution pattern of the aniline moiety are critical for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.
The strategic incorporation of fluorine and alkoxy groups into the aniline ring can significantly enhance the therapeutic profile of these compounds. Fluorine, with its small size and high electronegativity, can improve metabolic stability, increase binding affinity through favorable interactions with the enzyme's active site, and modulate the pKa of nearby functional groups.[1][2] Ethoxy groups can also contribute to improved potency and can be strategically placed to probe the steric and electronic requirements of the kinase ATP-binding pocket.
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-Chloro-2-ethoxy-1-fluorobenzene as a versatile starting material for the synthesis of a representative 4-anilinoquinazoline-based kinase inhibitor. While a direct synthesis of a marketed drug from this specific starting material is not prominently documented, its structural motifs are highly relevant to known kinase inhibitors. We present a detailed, plausible, and well-supported synthetic route to a valuable inhibitor scaffold, complete with step-by-step protocols, mechanistic insights, and data on related compounds.
Strategic Overview of the Synthetic Approach
The overall strategy involves a two-stage process. First, this compound is converted to the corresponding aniline, 4-chloro-2-ethoxyaniline , which serves as the key aniline fragment for the final inhibitor. The second stage involves the coupling of this aniline with a suitable quinazoline core, typically a 4-chloroquinazoline, via a nucleophilic aromatic substitution (SNAr) reaction to furnish the target 4-anilinoquinazoline inhibitor.
PART 1: Synthesis of the Key Intermediate: 4-Chloro-2-ethoxyaniline
The initial step in our proposed synthesis is the conversion of the commercially available this compound to 4-chloro-2-ethoxyaniline. This transformation can be achieved through a nitration reaction followed by a reduction of the nitro group to an amine.
Step 1a: Nitration of this compound
The introduction of a nitro group is a common strategy to facilitate the subsequent introduction of an amino group. The directing effects of the existing substituents (chloro, ethoxy, and fluoro) will influence the position of nitration. The ethoxy group is an ortho-, para-director, while the halogens are also ortho-, para-directing but deactivating. The interplay of these effects will be crucial.
Reaction Scheme:
Figure 1: Nitration of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 mL) to 0 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (HNO₃, 1.5 mL) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Addition of Starting Material: To this nitrating mixture, add this compound (1.0 g, 5.66 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (50 g). A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 4-chloro-2-ethoxy-5-nitro-1-fluorobenzene.
Step 1b: Reduction of the Nitro Group
The nitro group is then reduced to the corresponding amine. Several methods are available for this transformation, with catalytic hydrogenation being a clean and efficient option.
Reaction Scheme:
Figure 2: Reduction of the nitro group to form the key aniline intermediate.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-chloro-2-ethoxy-5-nitro-1-fluorobenzene (1.0 g, 4.51 mmol) in ethanol (20 mL) in a hydrogenation flask, add 10% Palladium on carbon (Pd/C, 100 mg).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-2-ethoxyaniline. This product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
PART 2: Synthesis of the Target 4-Anilinoquinazoline Inhibitor
With the key aniline intermediate in hand, the next stage is the coupling with a suitable 4-chloroquinazoline core. For this example, we will use the readily available 6,7-dimethoxy-4-chloroquinazoline, a common scaffold in many EGFR and VEGFR inhibitors.
Overall Reaction Workflow:
Figure 3: Overall synthetic workflow.
Step 2: Nucleophilic Aromatic Substitution (SNAr) Coupling
The reaction between 4-chloro-2-ethoxyaniline and 6,7-dimethoxy-4-chloroquinazoline proceeds via a nucleophilic aromatic substitution mechanism, where the aniline nitrogen acts as the nucleophile, displacing the chlorine atom at the 4-position of the quinazoline ring.
Reaction Scheme:
Figure 4: SNAr coupling to form the target inhibitor.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6,7-dimethoxy-4-chloroquinazoline (1.0 g, 4.45 mmol) and 4-chloro-2-ethoxyaniline (0.85 g, 4.90 mmol, 1.1 equivalents) in isopropanol (20 mL).
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. The product may precipitate out of the solution as the hydrochloride salt.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash with cold isopropanol.
-
Neutralization and Isolation: Suspend the solid in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution and stir until the solid dissolves. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the pure N-(4-chloro-2-ethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine.
Data Presentation: Representative 4-Anilinoquinazoline Kinase Inhibitors
The target molecule synthesized in this protocol belongs to a class of highly active kinase inhibitors. The table below presents data for some well-known 4-anilinoquinazoline inhibitors to provide context for the potential biological activity of the synthesized compound.
| Compound | Target Kinase(s) | IC₅₀ (nM) | Clinical Status/Use |
| Gefitinib | EGFR | 2-37 | Approved for non-small cell lung cancer |
| Erlotinib | EGFR | 2 | Approved for non-small cell lung cancer and pancreatic cancer |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | Approved for breast cancer |
| Vandetanib | VEGFR2, EGFR | 40 (VEGFR2), 500 (EGFR) | Approved for medullary thyroid cancer |
Mechanistic Insights: The SNAr Reaction
The key C-N bond-forming step in this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The quinazoline ring is electron-deficient, which makes the carbon at the 4-position susceptible to nucleophilic attack.
Figure 5: General mechanism of the SNAr reaction.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloro-2-ethoxyaniline attacks the electron-deficient C4 position of the quinazoline ring, forming a tetrahedral intermediate known as a Meisenheimer complex.
-
Loss of the Leaving Group: The aromaticity of the quinazoline ring is restored by the elimination of the chloride ion, which is a good leaving group.
Conclusion and Future Perspectives
This application note provides a detailed and practical guide for the synthesis of a valuable 4-anilinoquinazoline kinase inhibitor scaffold starting from the readily available building block, this compound. The protocols described herein are based on well-established and robust chemical transformations, offering a reliable pathway for the generation of novel and diverse kinase inhibitors for drug discovery programs. The strategic incorporation of the 4-chloro-2-ethoxyphenyl moiety is a promising avenue for the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Further derivatization of the synthesized scaffold can be readily achieved to explore structure-activity relationships and optimize for specific kinase targets.
References
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-Chloro-2-ethoxy-1-fluorobenzene Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2-ethoxy-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical expertise to optimize your reaction yields and ensure the highest purity of your final product.
Introduction to the Synthesis
The synthesis of this compound is most commonly and efficiently achieved via the Williamson ether synthesis. This well-established SN2 reaction involves the deprotonation of a phenol, in this case, 4-chloro-2-fluorophenol, to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide.[1][2][3] While the reaction is robust, achieving high yields and purity requires careful control of several experimental parameters.
This guide will walk you through potential challenges and provide actionable solutions based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation
A low yield or complete absence of the desired product is a common frustration. Several factors can contribute to this issue.
| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |
| Ineffective Deprotonation of the Phenol | Ensure the use of a sufficiently strong and anhydrous base. Consider switching to a stronger base like sodium hydride (NaH) if using weaker bases like potassium carbonate (K₂CO₃).[2][4] | The acidity of the phenolic proton must be overcome to generate the nucleophilic phenoxide. Incomplete deprotonation leads to a lower concentration of the active nucleophile, thus reducing the reaction rate and yield. |
| Poor Quality or Inactive Ethylating Agent | Use a fresh, high-purity ethylating agent (e.g., ethyl iodide or ethyl bromide). Store alkyl halides properly to prevent degradation. | Alkyl halides can degrade over time, leading to a lower concentration of the active electrophile. Purity is crucial as contaminants can lead to side reactions. |
| Inappropriate Solvent Choice | Use a polar aprotic solvent such as DMF (N,N-dimethylformamide) or acetonitrile.[1][5] Avoid protic solvents like ethanol or water during the reaction. | Polar aprotic solvents effectively solvate the cation of the phenoxide salt, leaving the anionic nucleophile more exposed and reactive for the SN2 attack. Protic solvents can solvate the nucleophile, reducing its reactivity.[1] |
| Insufficient Reaction Temperature or Time | Monitor the reaction progress using TLC or HPLC. If the reaction is sluggish, consider moderately increasing the temperature (e.g., to 60-80 °C).[1] | The Williamson ether synthesis, like most reactions, is temperature-dependent. Insufficient thermal energy can lead to a slow reaction rate and incomplete conversion. |
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of your target molecule.
| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |
| Elimination (E2) Reaction of the Ethylating Agent | Use a primary ethylating agent (ethyl iodide or ethyl bromide). Avoid secondary or tertiary alkyl halides.[1][2][3] Maintain a moderate reaction temperature. | The phenoxide is a strong base and can induce an E2 elimination reaction with the alkyl halide to form an alkene (ethene in this case), especially at higher temperatures. Primary halides are less prone to elimination than secondary or tertiary halides.[2][3] |
| C-Alkylation of the Phenoxide | Use a less polar solvent or a counter-ion that promotes O-alkylation. The choice of solvent can significantly influence the O/C alkylation ratio.[6] | The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[7] Solvent polarity can influence the site of attack. |
| Reaction with Residual Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can react with the strong base, neutralizing it and preventing the deprotonation of the phenol. It can also hydrolyze the ethylating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The recommended and most direct starting material is 4-chloro-2-fluorophenol, which is commercially available.[8]
Q2: Which ethylating agent is better, ethyl iodide or ethyl bromide?
Both ethyl iodide and ethyl bromide are suitable primary alkyl halides for this reaction. Ethyl iodide is generally more reactive than ethyl bromide due to iodide being a better leaving group. However, it is also more expensive and can be less stable. For most applications, ethyl bromide offers a good balance of reactivity and cost.
Q3: What is the optimal base for deprotonating 4-chloro-2-fluorophenol?
For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are often sufficient and offer milder reaction conditions.[4][9] For less reactive systems or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) can be used.[2][4]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[10] Spot the reaction mixture alongside the starting material (4-chloro-2-fluorophenol) on a silica gel plate. The product, being an ether, will be less polar than the starting phenol and will thus have a higher Rf value. A typical mobile phase to start with is a mixture of hexanes and ethyl acetate (e.g., 8:2 or 7:3 v/v).[10] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[11]
Q5: What is the best method for purifying the final product?
After an aqueous workup to remove the base and salts, the crude product can be purified by flash column chromatography on silica gel.[9][12][13] A gradient elution with a mixture of hexanes and a more polar solvent like ethyl acetate is typically effective. Distillation under reduced pressure can also be an option if the product is a liquid and thermally stable.
Q6: What are the key safety precautions for this synthesis?
Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Alkyl halides are volatile and potentially harmful. Strong bases like sodium hydride are highly reactive and flammable; handle with extreme care under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Experimental Protocol: Synthesis of this compound
This protocol provides a general methodology. Optimization of reaction time, temperature, and stoichiometry may be necessary.
Materials:
-
4-chloro-2-fluorophenol
-
Ethyl bromide or ethyl iodide
-
Potassium carbonate (anhydrous) or sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloro-2-fluorophenol (1.0 eq).
-
Deprotonation:
-
Using K₂CO₃: Add anhydrous potassium carbonate (1.5-2.0 eq) and anhydrous DMF.
-
Using NaH: Suspend NaH (1.1-1.2 eq) in anhydrous DMF. Slowly add a solution of 4-chloro-2-fluorophenol in DMF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
-
Ethylation: Slowly add the ethylating agent (1.1-1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 2-8 hours.
-
Work-up: Cool the reaction to room temperature. If NaH was used, cautiously quench the excess NaH with a few drops of isopropanol followed by slow addition of water. Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1][9][13] Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Workflow
Below is a diagram illustrating the general workflow for the synthesis and troubleshooting of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 7. (Solved) - Williamson Ether Synthesis One of the side reactions in this... (1 Answer) | Transtutors [transtutors.com]
- 8. jk-sci.com [jk-sci.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yield in "4-Chloro-2-ethoxy-1-fluorobenzene" reactions
Welcome to the technical support center for the synthesis of 4-chloro-2-ethoxy-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable troubleshooting steps.
Understanding the Reaction: A Nucleophilic Aromatic Substitution (SNAr) Approach
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of a di- or tri-substituted benzene, such as 2,4-dichloro-1-fluorobenzene, with sodium ethoxide. In this reaction, the ethoxide ion (⁻OEt) acts as a nucleophile, displacing one of the halogen atoms on the aromatic ring.
A crucial aspect of SNAr reactions is the nature of the leaving group. Contrary to SN2 reactions, where iodide and bromide are excellent leaving groups, in SNAr, the reactivity order is often F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.[1][2]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address common issues that can lead to low yield or impurities in the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Let's break down the potential culprits.
A1: Potential Causes and Troubleshooting Steps:
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Incomplete Reaction: The reaction may not be running to completion.
-
Troubleshooting:
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Reaction Time: Ensure you are allowing sufficient time for the reaction to complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on product formation. Be cautious, as excessively high temperatures can lead to side product formation.
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Reagent Purity: Ensure the purity of your starting materials, particularly the sodium ethoxide and the solvent. Moisture can quench the ethoxide, reducing its effective concentration.
-
-
-
Suboptimal Base Concentration: The concentration of sodium ethoxide is critical.
-
Troubleshooting:
-
Use a slight excess of sodium ethoxide (e.g., 1.1 to 1.5 equivalents) to ensure the complete conversion of the starting material.
-
Prepare fresh sodium ethoxide or use a commercially available solution of known concentration. Sodium ethoxide can degrade upon exposure to air and moisture.
-
-
-
Poor Solvent Choice: The choice of solvent significantly impacts the reaction rate and outcome.
-
Troubleshooting:
-
Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally preferred for SNAr reactions as they effectively solvate the cation of the alkoxide, leaving the anion more nucleophilic.
-
If using ethanol as a solvent, be aware that it can participate in proton exchange and may not be as effective as a polar aprotic solvent.
-
-
-
Competing Elimination Reactions: Although less common with aryl halides, under strongly basic conditions, elimination reactions can occur if there are any alkyl side chains on the aromatic ring.[3]
-
Troubleshooting:
-
Carefully control the reaction temperature.
-
Consider using a milder base if elimination is a suspected side reaction, though this may also slow down the desired substitution reaction.
-
-
Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity for this compound?
The formation of multiple products is a common issue, especially when using a starting material with multiple potential leaving groups, such as 2,4-dichloro-1-fluorobenzene.
A2: Understanding and Controlling Regioselectivity:
The primary challenge in this synthesis is controlling which halogen is substituted. The fluorine atom is generally the most reactive leaving group in SNAr reactions due to its high electronegativity, which makes the carbon it is attached to more electrophilic.[1][2] However, the chloro groups can also be displaced, leading to a mixture of products.
-
Potential Side Products:
-
2,4-diethoxy-1-fluorobenzene: Formed if both chloro groups are substituted.
-
2-Chloro-4-ethoxy-1-fluorobenzene: Formed if the chloro group at the 4-position is substituted.
-
-
Strategies to Enhance Selectivity:
-
Control Stoichiometry: Use a controlled amount of sodium ethoxide (ideally close to 1.0 equivalent) to favor monosubstitution.
-
Lower Reaction Temperature: Lowering the reaction temperature can often improve selectivity, as the activation energy for the substitution of the more reactive fluorine atom will be lower than that for the chlorine atoms.
-
Reaction Time: Monitor the reaction closely and stop it once the desired product is maximized to prevent further substitution.
-
Phase Transfer Catalysis: The use of a phase-transfer catalyst (PTC) can sometimes improve selectivity and reaction rates. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the ethoxide ion to the organic phase, allowing for milder reaction conditions.[4][5][6]
-
Q3: How do I effectively purify the final product and remove unreacted starting materials and side products?
Proper purification is essential to obtain this compound with high purity.
A3: Purification Protocol:
-
Work-up:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
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Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
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Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
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Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification Techniques:
-
Distillation: If the boiling points of the desired product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
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Column Chromatography: For more challenging separations, column chromatography on silica gel is the method of choice. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the different components. Isomers with similar polarities can be challenging to separate and may require careful optimization of the chromatography conditions.
-
Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A4: Recommended Analytical Methods:
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Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both monitoring the reaction and analyzing the purity of the final product. It allows for the separation of different components in the mixture and provides their mass spectra, which can be used for identification. The fragmentation pattern in the mass spectrum can help in distinguishing between isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the presence of the ethoxy group (typically a triplet and a quartet) and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern.
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¹³C NMR: Provides information about the carbon skeleton of the molecule.
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¹⁹F NMR: If available, ¹⁹F NMR is a very sensitive technique for fluorine-containing compounds and can be used to confirm the presence of the fluorine atom and to detect any fluorine-containing impurities.
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Experimental Protocols
General Protocol for the Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale.
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Reaction Setup:
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To an oven-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol or a polar aprotic solvent like DMF.
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Add 2,4-dichloro-1-fluorobenzene (1.0 eq.) to the solution at room temperature.
-
-
Reaction:
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Heat the reaction mixture to a temperature between 60-80 °C.
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Monitor the reaction progress by TLC or GC.
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Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
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Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
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Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2,4-dichloro-1-fluorobenzene | Commercially available and suitable for SNAr. |
| Nucleophile | Sodium Ethoxide (1.1-1.5 eq.) | Provides the ethoxy group for substitution. |
| Solvent | DMF, DMSO, or anhydrous Ethanol | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | 60-100 °C | Balances reaction rate and selectivity. |
| Reaction Time | 2-24 hours | Monitor by TLC or GC for completion. |
| Purification | Vacuum Distillation or Column Chromatography | To isolate the desired product from isomers and byproducts. |
Visualizations
Reaction Mechanism
Caption: SNAr mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield and impurity issues.
References
Identifying common impurities in "4-Chloro-2-ethoxy-1-fluorobenzene" synthesis
Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-ethoxy-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning and expertise to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Common Impurities and Solutions
The synthesis of this compound is typically approached in two main stages: the formation of the precursor, 4-chloro-2-fluorophenol, followed by a Williamson ether synthesis to introduce the ethoxy group. Impurities can be introduced at either stage.
Stage 1: Synthesis of 4-Chloro-2-fluorophenol Precursor
A common route to the 4-chloro-2-fluorophenol precursor is the direct chlorination of 4-fluorophenol.
Problem 1: Presence of Unreacted 4-Fluorophenol in the Precursor
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Symptom: Analytical data (GC-MS, HPLC) of the isolated 4-chloro-2-fluorophenol shows a significant peak corresponding to the starting material, 4-fluorophenol.
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Probable Cause: Incomplete chlorination reaction. This can be due to insufficient chlorinating agent, suboptimal reaction temperature, or a short reaction time.
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Solution:
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Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) is used. A slight excess may be necessary to drive the reaction to completion, but this should be carefully controlled to avoid over-chlorination.
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Reaction Conditions: Monitor the reaction temperature closely. The rate of chlorination is temperature-dependent. Per established patents, chlorination of 4-fluorophenol can be effectively carried out in the presence of water.[1]
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Reaction Time: Increase the reaction time to allow for complete conversion of the starting material. Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC.
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Purification: If unreacted starting material persists, it can often be removed by careful distillation under reduced pressure or by column chromatography.
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Problem 2: Formation of Di-chlorinated Impurities (e.g., 2,6-dichloro-4-fluorophenol)
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Symptom: Mass spectrometry data reveals the presence of a compound with a molecular weight corresponding to a di-chlorinated fluorophenol.
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Probable Cause: Over-chlorination of the starting material. The desired product, 4-chloro-2-fluorophenol, can undergo a second chlorination, primarily at the 6-position.
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Solution:
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Controlled Addition of Chlorinating Agent: Add the chlorinating agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the chlorinating agent at any given time, favoring mono-chlorination.
-
Temperature Control: Lowering the reaction temperature can help to increase the selectivity of the reaction and reduce the rate of the second chlorination.
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Stoichiometric Control: Use a precise amount of the chlorinating agent. A patent for the preparation of 2-chloro-4-fluorophenol suggests that using an equimolar amount of chlorine gas can yield a product with a low percentage of the di-chloro impurity.[1]
-
Purification: Separation of the mono- and di-chlorinated products can be achieved by fractional distillation or column chromatography, although it can be challenging due to their similar physical properties.
-
Stage 2: Williamson Ether Synthesis of this compound
This stage involves the reaction of 4-chloro-2-fluorophenol with an ethylating agent in the presence of a base.
Problem 3: Incomplete Etherification - Presence of Unreacted 4-Chloro-2-fluorophenol
-
Symptom: The final product analysis shows a significant amount of the starting phenol.
-
Probable Cause:
-
Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the phenol, leading to a low concentration of the reactive phenoxide.
-
Insufficient Ethylating Agent: Not enough ethylating agent (e.g., ethyl bromide, diethyl sulfate) was used to react with all of the phenoxide.
-
Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.
-
-
Solution:
-
Choice of Base: Use a sufficiently strong base to ensure complete deprotonation of the phenol. Common bases for Williamson ether synthesis include sodium hydroxide, potassium carbonate, or sodium hydride.[2]
-
Reagent Stoichiometry: Use a slight excess of the ethylating agent to ensure the reaction goes to completion.
-
Solvent: Employ a polar aprotic solvent like DMF or acetonitrile to facilitate the SN2 reaction.
-
Temperature and Time: Gently heating the reaction mixture can increase the reaction rate. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Problem 4: Formation of C-Alkylated Byproducts
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Symptom: Isomeric impurities are detected, which have the same molecular weight as the desired product but different retention times and spectral properties.
-
Probable Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, especially under certain conditions.
-
Solution:
-
Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Protic solvents can solvate the oxygen atom of the phenoxide, making it less nucleophilic and potentially increasing the amount of C-alkylation. Aprotic solvents are generally preferred.
-
Counter-ion: The nature of the counter-ion (e.g., Na+, K+) can also play a role.
-
Purification: C-alkylated isomers can often be separated from the desired O-alkylated product by column chromatography.
-
Problem 5: Presence of Elimination Byproducts
-
Symptom: GC-MS analysis shows the presence of volatile byproducts, and the yield of the desired ether is low.
-
Probable Cause: If a secondary or tertiary alkyl halide is used as the ethylating agent, an E2 elimination reaction can compete with the desired SN2 substitution, especially in the presence of a strong, sterically hindered base.
-
Solution:
-
Choice of Ethylating Agent: To minimize elimination, always use a primary ethyl halide, such as ethyl bromide or ethyl iodide.[2]
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate, as higher temperatures tend to favor elimination over substitution.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and logical synthetic approach involves a two-step process. First, the synthesis of the intermediate 4-chloro-2-fluorophenol, typically by chlorination of 4-fluorophenol. This is followed by a Williamson ether synthesis, where the 4-chloro-2-fluorophenol is deprotonated with a base and then reacted with an ethylating agent like ethyl bromide to form the final product.
Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A2: A combination of techniques is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities, such as unreacted starting materials, byproducts, and residual solvents.
-
High-Performance Liquid Chromatography (HPLC): Ideal for analyzing the purity of the final product and quantifying non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to confirm the identity of the desired product and characterize impurities.
Q3: How can I remove water from the reaction mixture during the Williamson ether synthesis?
A3: Water can interfere with the Williamson ether synthesis by reacting with the base and reducing the yield. It is crucial to use anhydrous solvents and reagents. If water is present, it can be removed by azeotropic distillation with a suitable solvent like toluene before adding the base and ethylating agent.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions are essential:
-
Halogenated Compounds: Many halogenated organic compounds are toxic and should be handled in a well-ventilated fume hood.
-
Bases: Strong bases like sodium hydride are highly reactive and flammable. They should be handled with care under an inert atmosphere.
-
Ethylating Agents: Ethylating agents like ethyl bromide are alkylating agents and should be treated as potential carcinogens.
-
Solvents: Organic solvents should be handled in a fume hood, away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols & Data
Protocol 1: Synthesis of 4-chloro-2-fluorophenol
This protocol is based on established methods for the chlorination of phenols.[1]
-
To a solution of 4-fluorophenol (1 eq.) in a suitable solvent (e.g., dichloromethane or water), slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 1.05 eq.) at 0-5 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium sulfite solution).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Williamson Ether Synthesis of this compound
-
In a round-bottom flask under an inert atmosphere, dissolve 4-chloro-2-fluorophenol (1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate, 1.5 eq.) and stir the mixture.
-
Slowly add the ethylating agent (e.g., ethyl bromide, 1.2 eq.) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Table 1: Common Impurities and their Likely Origin
| Impurity Name | Structure | Probable Origin |
| 4-Fluorophenol | C₆H₅FO | Incomplete chlorination of the starting material. |
| 2,6-Dichloro-4-fluorophenol | C₆H₃Cl₂FO | Over-chlorination of 4-fluorophenol. |
| 4-Chloro-2-fluorophenol | C₆H₄ClFO | Incomplete Williamson ether synthesis. |
| C-ethylated 4-chloro-2-fluorophenol | C₈H₈ClFO | Side reaction during Williamson ether synthesis. |
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the two-stage synthesis of this compound and highlights the points where common impurities may arise.
Caption: Synthetic pathway and impurity formation.
Troubleshooting Workflow
This workflow provides a logical sequence for identifying and resolving issues during the synthesis.
Caption: A logical troubleshooting workflow.
References
Technical Support Center: Regioselectivity in Polysubstituted Benzene Synthesis
Welcome to the technical support center for the synthesis of polysubstituted benzenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in aromatic substitution reactions. Here, you will find in-depth answers to common challenges, troubleshooting guides for unexpected outcomes, and scientifically grounded explanations to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
FAQ 1: My electrophilic aromatic substitution (EAS) reaction is giving me a mixture of ortho and para isomers. How can I favor the formation of the para product?
This is a classic challenge in electrophilic aromatic substitution (EAS). The directing effects of the substituent already on the benzene ring determine where the incoming electrophile will add. Activating groups and halogens are generally ortho, para-directors.[1][2][3] While electronic factors often favor both positions, you can exploit steric hindrance to enhance para selectivity.
Troubleshooting Steps:
-
Evaluate the Steric Bulk of the Directing Group: A bulkier directing group will physically obstruct the ortho positions, making the para position more accessible to the incoming electrophile.[4][5] For example, a tert-butyl group will lead to a higher para to ortho ratio compared to a methyl group.
-
Consider the Size of the Electrophile: A larger, bulkier electrophile will also preferentially attack the less sterically hindered para position. If your reaction conditions allow, consider using a bulkier source for your electrophile.
-
Solvent Effects: The choice of solvent can influence the effective size of the reacting species. A more coordinating solvent might increase the steric bulk of the electrophile-catalyst complex, thus favoring para substitution.
-
Temperature Control: While not always a primary factor for ortho/para ratios in irreversible reactions, exploring different temperature ranges can sometimes subtly influence selectivity.
Underlying Principle: Steric Hindrance
The preference for para substitution in these cases is a direct consequence of sterics. The groups already present on the ring can physically block the approach of the electrophile to the adjacent ortho positions.
FAQ 2: I am trying to introduce a second substituent meta to my existing group, but I am getting a mixture of products with low yield. What is going wrong?
Achieving high regioselectivity for meta substitution relies on having a deactivating group on the ring.[6][7] Deactivating groups withdraw electron density from the ring, making it less reactive towards electrophiles. They destabilize the carbocation intermediates (sigma complexes) formed during EAS, particularly when the positive charge is adjacent to the deactivating group (as in ortho and para attack).[2][6] This makes the meta position, which avoids this direct destabilization, the favored site of attack.
Troubleshooting Scenarios & Solutions:
-
Scenario A: The existing group is not a strong enough deactivator.
-
Solution: If possible, modify the existing substituent to be more deactivating. For example, oxidizing an alkyl group to a carboxylic acid. Alternatively, consider introducing a temporary, strongly deactivating group that can be removed later in the synthesis.
-
-
Scenario B: The reaction conditions are too harsh, leading to side reactions or decomposition.
-
Solution: Deactivated rings require more forcing conditions for EAS to proceed. However, excessively high temperatures or highly acidic conditions can lead to undesired outcomes. Carefully screen reaction temperatures and catalyst loading. A milder Lewis acid or a different nitrating agent, for example, might improve the outcome.
-
-
Scenario C: The starting material is an aniline or phenol derivative.
-
Problem: Amino and hydroxyl groups are powerful activating groups and will direct ortho and para. Under strongly acidic conditions (e.g., nitration), an amino group will be protonated to form an anilinium ion (-NH3+), which is a meta-director. However, this also strongly deactivates the ring.
-
Solution: A common strategy is to protect the activating group. For instance, an amino group can be acylated to form an amide. The amide is still an ortho, para-director but is less activating and the protecting group can be removed later.
-
Troubleshooting Guides
Guide 1: Unexpected Regioisomers in Directed ortho-Metalation (DoM)
Problem: You are attempting a Directed ortho-Metalation (DoM) to functionalize the position ortho to a directing metalation group (DMG), but you are observing lithiation at other positions or a mixture of products.
DoM is a powerful technique for achieving exclusive ortho functionalization by using a heteroatom-containing group to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent proton.[8][9][10] The resulting aryllithium species can then be quenched with an electrophile.[8][9]
Potential Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Insufficiently Strong Directing Group | The DMG must be a good Lewis base to effectively coordinate the lithium cation.[11] Weaker DMGs may not provide sufficient direction, leading to competitive deprotonation at other acidic sites. | Consult a table of DMG strengths. Stronger DMGs include amides, carbamates, and sulfoxides.[11] |
| Presence of a More Acidic Proton | If there is another proton in the molecule with a lower pKa than the ortho-proton, the organolithium base will preferentially abstract that proton. | Analyze your starting material for other acidic protons (e.g., benzylic protons, protons alpha to a carbonyl). If present, they may need to be protected or the synthetic route redesigned. |
| Steric Hindrance around the ortho Position | A very bulky DMG or a bulky substituent adjacent to the target ortho position can prevent the organolithium reagent from accessing the proton. | Consider using a smaller organolithium reagent (e.g., MeLi instead of t-BuLi) or a different DMG. |
| Incorrect Reaction Temperature | DoM reactions are typically run at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.[9] At higher temperatures, the intermediate may be unstable or undergo rearrangement. | Strictly maintain the recommended low temperature throughout the addition of the organolithium reagent and the electrophile. |
| Inadequate Inert Atmosphere | Organolithium reagents are extremely sensitive to moisture and oxygen. Contamination will quench the reagent and lead to low yields and side products. | Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas (e.g., argon or nitrogen). Use freshly titrated organolithium reagents. |
Experimental Protocol: General Procedure for Directed ortho-Metalation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagents: Dissolve the substrate containing the DMG in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of the organolithium reagent (e.g., n-BuLi or sec-BuLi) dropwise via syringe, maintaining the internal temperature below -70 °C. The addition of TMEDA can enhance the reactivity of the organolithium reagent.[9]
-
Stirring: Stir the reaction mixture at -78 °C for the time specified in the literature (typically 1-2 hours) to ensure complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Perform a standard aqueous workup, extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.
Guide 2: Controlling Kinetic vs. Thermodynamic Products
Problem: Your reaction is yielding the thermodynamically more stable product, but you desire the kinetically favored regioisomer.
In some reversible aromatic substitution reactions, such as sulfonation, the product distribution can be governed by either kinetic or thermodynamic control.[12][13]
-
Kinetic Control: Favored at lower temperatures. The product that is formed fastest (i.e., has the lowest activation energy) will be the major product.[12][13][14]
-
Thermodynamic Control: Favored at higher temperatures. If the reaction is reversible, allowing it to proceed for longer times at higher temperatures will lead to an equilibrium mixture that favors the most stable product.[12][13][14]
Workflow for Achieving Kinetic Control:
Caption: Workflow to favor the kinetic product.
Example: Sulfonation of Naphthalene
The sulfonation of naphthalene is a classic example of kinetic vs. thermodynamic control.
-
Kinetic Product (Low Temperature): At lower temperatures (e.g., 80 °C), sulfonation occurs preferentially at the C-1 (alpha) position. This position is electronically favored and has a lower activation energy for the attack of the electrophile.[15]
-
Thermodynamic Product (High Temperature): At higher temperatures (e.g., 160 °C), the C-2 (beta) sulfonation product is favored. The C-1 product is sterically more crowded due to interaction with the hydrogen at C-8. The C-2 product is sterically less hindered and therefore thermodynamically more stable. The reversibility of the sulfonation reaction allows for equilibration to the more stable product at higher temperatures.
Advanced Strategies for Regiocontrol
Beyond classical EAS, modern synthetic methods offer powerful solutions for achieving high regioselectivity.
C-H Activation/Functionalization
Direct C-H functionalization is a rapidly evolving field that allows for the introduction of functional groups without the need for pre-functionalized starting materials.[16][17] Regioselectivity can be achieved through:
-
Directing Groups: Similar to DoM, a directing group can be used to guide a transition metal catalyst to a specific C-H bond, often at the ortho position.[18]
-
Remote Functionalization: Innovative strategies are being developed to functionalize meta and para C-H bonds using specialized directing groups or templates that can reach more distant positions.[19][20][21]
-
Inherent Substrate Reactivity: In some cases, the electronic and steric properties of the substrate itself can be used to control the site of C-H activation without a directing group.[22][23]
Logical Flow for Choosing a C-H Functionalization Strategy:
Caption: Decision tree for C-H functionalization.
By understanding the fundamental principles of electronic and steric effects, and by leveraging both classical and modern synthetic methodologies, researchers can effectively navigate the challenges of regioselectivity in the synthesis of polysubstituted benzenes.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. How to Easily Distinguish Ortho, Meta, and Para Directors in EAS Reactions | DAT Bootcamp [bootcamp.com]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. baranlab.org [baranlab.org]
- 12. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Site-selective functionalization of remote aliphatic C–H bonds via C–H metallation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Mitigate Byproduct Formation in Cross-Coupling Reactions of 4-Chloro-2-ethoxy-1-fluorobenzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis of derivatives of 4-Chloro-2-ethoxy-1-fluorobenzene. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during palladium-catalyzed cross-coupling reactions, with a specific focus on the prevention of unwanted byproduct formation. The unique electronic and steric properties of this compound, featuring both electron-donating (ethoxy) and electron-withdrawing (fluoro, chloro) groups, can lead to a delicate balance in reactivity, often resulting in the formation of undesired side products that complicate purification and reduce yields.
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in your experiments. We will delve into the mechanistic origins of common byproducts and provide actionable, field-proven strategies to optimize your reaction conditions for a successful and clean transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Understanding and Identifying Common Byproducts
Q1: I'm observing significant amounts of a byproduct with a mass corresponding to the replacement of the chlorine atom with hydrogen in my starting material. What is this byproduct and why is it forming?
A1: This common byproduct is 2-ethoxy-1-fluorobenzene, the result of a side reaction known as hydrodehalogenation .[1] In this process, the chlorine atom on your starting material is replaced by a hydrogen atom, leading to a reduction in the yield of your desired coupled product and complicating downstream purification.[1]
The formation of this byproduct is often attributed to the presence of a palladium hydride (Pd-H) species in the catalytic cycle. This can arise from several sources within your reaction mixture, including:
-
Solvent: Protic solvents, such as alcohols, can act as hydride donors.[1]
-
Base: Certain bases, particularly strong alkoxides, can also contribute to the formation of Pd-H species.
-
Water: The presence of water, even in trace amounts, can be a source of protons that lead to hydrodehalogenation.
The mechanism of hydrodehalogenation competes directly with the desired cross-coupling pathway. After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-Cl complex can either proceed through transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), or it can react with a hydride source to undergo reductive elimination of the hydrodehalogenated product.
Q2: My reaction is producing a significant amount of a dimer of my coupling partner (e.g., a biaryl from a boronic acid in a Suzuki reaction). What is this side reaction and how can I minimize it?
A2: This byproduct is the result of homocoupling , a reaction where two molecules of the same coupling partner react with each other.[2] For instance, in a Suzuki-Miyaura reaction, you might observe the formation of a biaryl derived from the boronic acid, or in some cases, a dimer of the aryl halide.
Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture.[2] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors the homocoupling of the boronic acid. It is also important to ensure that your solvents are properly degassed to minimize the presence of dissolved oxygen.[2]
Homocoupling of the aryl halide can also occur, particularly at higher temperatures and with certain catalyst systems. The mechanism can involve the reaction of two Ar-Pd(II)-X species to form a diarylpalladium intermediate, which then undergoes reductive elimination to yield the biaryl byproduct.
II. Troubleshooting Strategies for this compound Coupling Reactions
The unique substitution pattern of this compound presents a specific set of challenges. The electron-donating ethoxy group can increase the electron density of the aromatic ring, which can sometimes make oxidative addition more challenging for the relatively unreactive C-Cl bond. Conversely, the electron-withdrawing fluorine and chlorine atoms can influence the reactivity at different positions.
Q3: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm getting a mixture of the desired product, the homocoupled biaryl from the boronic acid, and the hydrodehalogenated starting material. How can I improve the selectivity for the desired cross-coupled product?
A3: This is a classic selectivity challenge in Suzuki-Miyaura coupling. To favor the desired cross-coupling product, a systematic optimization of your reaction conditions is necessary. Here’s a breakdown of key parameters to consider:
-
Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered and electronically complex substrates like yours, bulky and electron-rich biarylphosphine ligands are often the most effective. These ligands promote the desired reductive elimination of the cross-coupled product and can suppress side reactions.[3] Consider screening ligands such as SPhos, XPhos, or RuPhos.[1]
-
Base Selection: The base plays a crucial role in the transmetalation step. For sensitive substrates, using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial in reducing side reactions compared to stronger bases like sodium tert-butoxide.[1]
-
Solvent System: A combination of an aprotic organic solvent and water is common in Suzuki reactions. However, the amount of water should be carefully controlled, as excess water can promote protodeboronation of the boronic acid, a competing side reaction to hydrodehalogenation. Using anhydrous aprotic solvents like dioxane or toluene can be advantageous.[1]
-
Temperature Control: Higher temperatures can sometimes accelerate the rate of byproduct formation more than the desired reaction. If you are observing significant byproduct formation, try lowering the reaction temperature.
Data-Driven Ligand Selection for Suzuki-Miyaura Coupling
| Ligand Class | Specific Ligand | Key Characteristics | Expected Performance with this compound |
| Biaryl Phosphines | SPhos, XPhos | Bulky, electron-rich, promote fast reductive elimination.[3] | High. Generally effective for sterically hindered and electron-rich aryl chlorides. |
| Ferrocenyl Phosphines | dppf | Bidentate, good for a range of substrates. | Moderate to High. Can be effective, but may require higher temperatures. |
| Trialkyl Phosphines | P(t-Bu)₃, PCy₃ | Very electron-rich, good for activating C-Cl bonds. | Moderate. Can be effective but may be more prone to side reactions with some substrates. |
Q4: I am performing a Buchwald-Hartwig amination of this compound with a primary amine and observing significant hydrodehalogenation. What steps can I take to favor C-N bond formation?
A4: Hydrodehalogenation is a common challenge in Buchwald-Hartwig amination, especially with electron-rich aryl chlorides.[4] The key is to promote the rate of C-N reductive elimination relative to the competing hydrodehalogenation pathway.
-
Ligand Choice is Critical: As with Suzuki coupling, bulky and electron-rich ligands are paramount. For Buchwald-Hartwig aminations of aryl chlorides, ligands from the Buchwald group (e.g., XPhos, RuPhos) or Hartwig's group are highly recommended.[5][6] These ligands create a sterically hindered environment around the palladium center that favors the reductive elimination of the desired arylamine.
-
Base Optimization: The choice of base is crucial and often substrate-dependent. While strong bases like sodium or lithium tert-butoxide are commonly used, they can also promote side reactions. If hydrodehalogenation is a major issue, consider screening other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).
-
Solvent Considerations: Aprotic, non-polar solvents like toluene or dioxane are generally preferred for Buchwald-Hartwig aminations. Protic solvents should be avoided as they can be a source of protons for hydrodehalogenation. Ensure your solvent is anhydrous.
-
Inert Atmosphere: Meticulous exclusion of air and moisture is critical. Oxygen can lead to catalyst deactivation and the formation of palladium black, while water can contribute to hydrodehalogenation. Ensure your reaction vessel and solvents are properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[2]
Visualizing the Competing Pathways in Buchwald-Hartwig Amination
The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination and the competing hydrodehalogenation pathway.
Caption: Competing pathways in Buchwald-Hartwig amination.
III. Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in the Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, with an emphasis on minimizing byproduct formation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky biarylphosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base under an inert atmosphere (argon or nitrogen).
-
In a separate glovebox or under a positive flow of inert gas, weigh the palladium precatalyst and the ligand and add them to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 80 °C, and gradually increase if the reaction is sluggish).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS), paying close attention to the formation of byproducts.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Minimizing Hydrodehalogenation in the Buchwald-Hartwig Amination of this compound
This protocol is designed to minimize the formation of the hydrodehalogenated byproduct in the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Bulky biarylphosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or LiHMDS, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To a glovebox or a flame-dried and argon-purged Schlenk flask, add the palladium precatalyst and the ligand.
-
Add the base to the flask.
-
In a separate vial, dissolve this compound and the amine in the anhydrous, degassed solvent.
-
Add the solution of the aryl halide and amine to the flask containing the catalyst and base.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Logical Troubleshooting Workflow
When encountering issues with byproduct formation, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve the problem efficiently.
Caption: A systematic workflow for troubleshooting byproduct formation.
References
Technical Support Center: Catalyst Selection for Efficient "4-Chloro-2-ethoxy-1-fluorobenzene" Reactions
Welcome to the Technical Support Center dedicated to optimizing cross-coupling reactions with 4-Chloro-2-ethoxy-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and troubleshoot common experimental challenges. The unique electronic and steric profile of this substrate—an electron-rich aryl chloride with ortho-fluoro and -ethoxy substituents—necessitates a nuanced approach to achieve high-yield, efficient transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the likely causes and how can I address them?
A: The primary challenge with this compound in Suzuki-Miyaura coupling is the inertness of the C-Cl bond. The electron-donating ethoxy group increases the electron density on the aromatic ring, making the oxidative addition of the palladium(0) catalyst into the C-Cl bond the rate-limiting step.[1][2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such unreactive aryl chlorides.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential to promote the challenging oxidative addition step.[1][3]
-
Recommended Ligands: Buchwald's biarylphosphine ligands such as SPhos, XPhos, and RuPhos are industry standards for coupling electron-rich aryl chlorides.[1] N-Heterocyclic Carbene (NHC) ligands are also highly effective due to their strong σ-donating ability, which forms stable and active palladium complexes.[4]
-
Palladium Source: Utilize palladium(II) precatalysts like Pd(OAc)₂ or air-stable Pd(0) precatalysts. These ensure the clean and efficient in situ generation of the active LPd(0) species.[5]
-
-
Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6]
-
Strong, Non-nucleophilic Bases: For this substrate, strong bases like K₃PO₄ or Cs₂CO₃ are generally more effective than weaker bases like Na₂CO₃.[6][7] Strong bases can, however, promote protodeboronation of the boronic acid, so a careful balance is needed.[1]
-
Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki couplings, excess water can lead to protodeboronation. Ensure your solvents are anhydrous.[1]
-
-
Reaction Conditions:
-
Temperature: Higher temperatures (typically 80-110 °C) are often required to overcome the activation energy of the oxidative addition.[1]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used.[8] A mixture of an organic solvent and water (e.g., dioxane/water) can sometimes be beneficial, but should be carefully optimized to minimize protodeboronation.[7]
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical, as oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II).[1]
-
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point. Optimization of ligand, base, and temperature may be necessary for specific coupling partners.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[9]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[9]
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.[9]
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring and monitor the reaction progress by TLC or GC-MS.[1]
Data Presentation: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Rich Aryl Chlorides
| Catalyst System | Aryl Halide | Boronic Acid | Yield (%) | Temp (°C) | Time (h) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 98 | 100 | 1 | [10] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | 95 | 100 | 18 | [10] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | >95 | RT | 2 | [11] |
| [IPr·H][Pd(η³-cin)Cl₂] | 4-Chloroanisole | Phenylboronic acid | 99 | 40 | 3 | [12] |
Note: Data is for structurally similar electron-rich aryl chlorides and serves as a strong starting point for optimization.
Visualization: Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. ijnc.ir [ijnc.ir]
- 3. uwindsor.ca [uwindsor.ca]
- 4. uwindsor.ca [uwindsor.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-ethoxy-1-fluorobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solvent effects on the reactivity of 4-Chloro-2-ethoxy-1-fluorobenzene, a key intermediate in various synthetic applications.[1] This document is designed to help you navigate the complexities of nucleophilic aromatic substitution (SNAr) reactions involving this substrate, ensuring the success of your experiments.
I. Understanding the Reactivity of this compound in SNAr Reactions
This compound presents a unique case for nucleophilic aromatic substitution due to the presence of two different halogen atoms and an electron-donating ethoxy group on the aromatic ring. Understanding the interplay of these substituents is crucial for predicting reactivity and troubleshooting potential issues.
The primary reaction pathway for this substrate with nucleophiles is the SNAr addition-elimination mechanism. This involves the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group to restore aromaticity.[2][3][4]
Key Considerations for Reactivity:
-
Leaving Group Preference: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[3] Consequently, the reactivity order of halogens as leaving groups is often the reverse of that seen in SN1 and SN2 reactions, with fluorine being a better leaving group than chlorine (F > Cl > Br > I).[3] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer complex through an inductive effect. Therefore, for this compound, nucleophilic attack will preferentially occur at the C-1 position, leading to the displacement of the fluoride ion.
-
Influence of the Ethoxy Group: The ethoxy group at the C-2 position is an electron-donating group. In the context of SNAr, which is favored by electron-withdrawing groups that stabilize the anionic intermediate, the ethoxy group deactivates the ring towards nucleophilic attack. This means that reactions with this compound may require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) compared to substrates bearing electron-withdrawing groups like nitro or cyano groups.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
Q: I am attempting a nucleophilic substitution on this compound with an amine nucleophile in a polar aprotic solvent, but I am observing very low conversion even after prolonged reaction times. What could be the issue?
A: Low reactivity in this system is a common challenge due to the deactivating effect of the ortho-ethoxy group. Here’s a systematic approach to troubleshoot this issue:
-
Solvent Choice and Purity:
-
Rationale: Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are generally the best choice for SNAr reactions. They are effective at solvating the counter-ion of the nucleophile (if it's a salt), thereby increasing the nucleophilicity of the anion. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.
-
Troubleshooting Steps:
-
Ensure your solvent is anhydrous. Trace amounts of water can protonate the nucleophile, significantly decreasing its reactivity.
-
Consider switching to a higher-boiling polar aprotic solvent to allow for higher reaction temperatures. For example, if you are using acetonitrile (boiling point ~82 °C), switching to DMF (boiling point ~153 °C) or DMSO (boiling point ~189 °C) will allow you to increase the reaction temperature significantly.
-
-
-
Reaction Temperature:
-
Rationale: Due to the deactivating nature of the ethoxy group, higher temperatures are often necessary to overcome the activation energy barrier for the nucleophilic attack.
-
Troubleshooting Steps:
-
Incrementally increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS at each temperature increment to find the optimal balance between reaction rate and potential side product formation. A temperature range of 80-150 °C is a reasonable starting point for many SNAr reactions with deactivated substrates.
-
-
-
Nucleophile and Base Strength:
-
Rationale: A stronger nucleophile will react more readily. If you are using a neutral amine, the addition of a base is often necessary to deprotonate the amine in situ or to neutralize the HF generated during the reaction, which can protonate your starting amine and halt the reaction.
-
Troubleshooting Steps:
-
If using a neutral amine, consider adding a non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (Et₃N) or DBU.
-
Alternatively, you can pre-form the nucleophilic anion by treating the amine with a strong base like sodium hydride (NaH) before adding the electrophile. This is particularly effective for less nucleophilic amines.
-
-
dot
Caption: A decision-making workflow for troubleshooting low conversion in SNAr reactions.
Issue 2: Formation of Multiple Products and Purification Challenges
Q: My SNAr reaction appears to be working, but I am observing multiple spots on my TLC plate, making purification difficult. What are the likely side products and how can I minimize them?
A: The formation of multiple products can arise from several sources. Identifying the likely side reactions is key to optimizing your reaction conditions.
-
Over-alkylation with Amine Nucleophiles:
-
Rationale: If you are using a primary or secondary amine as a nucleophile, the product of the initial substitution is also a nucleophile and can react with another molecule of the starting material, leading to a di-substituted product. This is especially problematic if the product amine is more nucleophilic than the starting amine.
-
Troubleshooting Steps:
-
Use a slight excess of the amine nucleophile (e.g., 1.1-1.5 equivalents) to ensure the electrophile is consumed before significant over-alkylation can occur.
-
Add the this compound slowly to a solution of the amine nucleophile. This maintains a high concentration of the desired nucleophile relative to the electrophile throughout the reaction.
-
-
-
Reaction at the Chloro Position:
-
Rationale: While substitution at the fluoro position is kinetically favored, under very harsh conditions (very high temperatures and/or very strong, hard nucleophiles), substitution at the chloro position might be observed, leading to a mixture of regioisomers.
-
Troubleshooting Steps:
-
Avoid excessively high temperatures. Try to find the minimum temperature required for a reasonable reaction rate.
-
If possible, use a softer nucleophile, which will have a greater preference for the more electrophilic carbon attached to the fluorine.
-
-
-
Decomposition:
-
Rationale: At high temperatures, the starting material or product may begin to decompose, leading to a complex mixture.
-
Troubleshooting Steps:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating.
-
-
Purification Guidance:
-
Removal of High-Boiling Solvents: DMF and DMSO can be difficult to remove. After the reaction, quenching with water and extracting the product with a less polar, water-immiscible solvent (e.g., ethyl acetate, dichloromethane) is a standard procedure. Multiple washes of the organic layer with brine can help to remove residual high-boiling solvents.
-
Chromatography: Column chromatography on silica gel is often effective for separating the desired product from unreacted starting material and side products. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification.[5]
III. Frequently Asked Questions (FAQs)
Q1: Which solvent is better for my SNAr reaction: a polar protic or a polar aprotic solvent?
A1: For SNAr reactions, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are almost always preferred. Protic solvents can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity. In contrast, polar aprotic solvents solvate the cation of a nucleophilic salt, leaving the anionic nucleophile "naked" and more reactive.
Q2: Will the reaction proceed at room temperature?
A2: It is highly unlikely that a nucleophilic aromatic substitution on this compound will proceed at a reasonable rate at room temperature. The deactivating effect of the ethoxy group necessitates elevated temperatures to provide sufficient energy for the reaction to occur.
Q3: Can I use a weaker nucleophile like an alcohol?
A3: While possible, using a neutral alcohol as a nucleophile will require significantly more forcing conditions than an amine. To make the reaction feasible, the alcohol should be deprotonated with a strong base (e.g., NaH) to form the more potent alkoxide nucleophile. The reaction will also likely require high temperatures.
Q4: Is there a risk of a benzyne (elimination-addition) mechanism?
A4: The benzyne mechanism typically requires a very strong base (e.g., NaNH₂) and the absence of activating groups for SNAr. While the ethoxy group is deactivating for SNAr, the presence of the halogens still makes the addition-elimination pathway more likely under typical SNAr conditions (e.g., with amine or alkoxide nucleophiles and carbonate or hydride bases). The benzyne mechanism is not expected to be a major competing pathway unless extremely strong bases are used.
IV. Model Experimental Protocol
This section provides a general, illustrative protocol for a nucleophilic aromatic substitution reaction with an amine nucleophile. Note: This is a starting point and may require optimization for your specific nucleophile.
dot
Caption: A step-by-step workflow for a typical SNAr reaction.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous DMF
-
Potassium Carbonate (K₂CO₃), dried
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine nucleophile (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen).
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2 x volume of DMF) and then with brine (1 x volume of DMF) to remove the DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. Summary of Solvent Properties and Their Impact
The choice of solvent is arguably one of the most critical parameters in optimizing SNAr reactions with this compound. The following table summarizes the properties of common solvents and their expected impact on the reaction.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Expected Impact on SNAr Rate |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High: Excellent at solvating cations, high boiling point allows for a wide temperature range. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very High: Highly polar, high boiling point, excellent for challenging substitutions. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Moderate: Good solvent, but the lower boiling point may limit its effectiveness for this deactivated substrate. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Low: Lower polarity and boiling point make it less ideal for SNAr unless a very strong nucleophile is used. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Very Low: Protic nature will solvate and deactivate the nucleophile, significantly slowing the reaction. |
| Water (H₂O) | Polar Protic | 80.1 | 100 | Very Low: Strong hydrogen bonding with the nucleophile will inhibit the reaction. |
VI. References
-
WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
-
EP0428666B1 - Fluoro-chloro-benzene derivatives. Google Patents.
-
(12) United States Patent. Googleapis.com. (2014-11-07).
-
US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
-
CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. Google Patents.
-
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
-
Nucleophilic aromatic substitution. Wikipedia.
-
Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively.
-
Nucleophilic aromatic substitution. BYJU'S.
-
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. Benchchem.
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013-05-08).
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018-08-20).
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025-02-02).
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Managing exothermic reactions in "4-Chloro-2-ethoxy-1-fluorobenzene" synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-ethoxy-1-fluorobenzene. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with this synthesis, with a particular focus on managing the inherent exothermic nature of the key reaction step.
Introduction: The Chemistry at Play
The synthesis of this compound is a critical process for the creation of various pharmaceutical and agrochemical compounds. The most probable and efficient synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. In this key transformation, a dichlorinated and activated aromatic ring, such as 2,4-dichloro-1-fluorobenzene, is treated with a nucleophile, in this case, sodium ethoxide. The ethoxide ion displaces one of the chlorine atoms to form the desired ether linkage.
The core of this synthesis lies in the careful execution of this SNAr reaction, which is often highly exothermic. Uncontrolled, this exotherm can lead to a runaway reaction, resulting in reduced yield, increased impurity formation, and significant safety hazards. This guide is structured to address these challenges head-on, providing you with the expertise to perform this synthesis safely and efficiently.
Frequently Asked Questions (FAQs)
Q1: My reaction is turning dark brown/black upon addition of sodium ethoxide. Is this normal?
A1: While a slight color change is expected, a rapid darkening to brown or black often indicates decomposition or the formation of side products due to an uncontrolled exotherm. This can be caused by adding the sodium ethoxide too quickly or inadequate cooling of the reaction mixture. Immediately slow down the addition and ensure your cooling bath is at the appropriate temperature. If the temperature has already spiked significantly, it may be best to quench the reaction and restart, optimizing the addition rate and cooling.
Q2: I'm observing a low yield of the desired product. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: Ensure you are monitoring the reaction progress using an appropriate analytical technique like GC-MS or TLC. The reaction may require a longer time or a higher temperature to reach completion.
-
Side reactions: The primary competing reaction is elimination, especially at higher temperatures. Maintaining a controlled, lower temperature is crucial.
-
Moisture contamination: Sodium ethoxide is highly moisture-sensitive. Any water in your solvent or on your glassware will consume the reagent and reduce your yield. Ensure all materials are scrupulously dried.
-
Inefficient work-up: The product may be lost during the aqueous work-up if the pH is not carefully controlled or if an insufficient volume of extraction solvent is used.
Q3: What are the primary safety concerns when working with sodium ethoxide?
A3: Sodium ethoxide is a flammable solid and a strong base.[1][2] Key safety precautions include:
-
Handling: Always handle sodium ethoxide in an inert atmosphere (e.g., a glovebox or under a blanket of nitrogen or argon) to prevent contact with moisture and air.
-
Fire Hazard: It can ignite in the presence of moisture. Keep away from heat, sparks, and open flames.[1][3]
-
Corrosivity: It is corrosive and can cause severe skin and eye burns.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
-
Quenching: Quenching unreacted sodium ethoxide is highly exothermic. This should be done slowly and in a controlled manner, typically by the gradual addition of a less reactive alcohol like isopropanol, followed by ethanol, and then water, all while cooling the mixture.[4]
Q4: How can I effectively monitor the progress of the reaction?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for monitoring this reaction.[5] It allows for the clear identification and quantification of the starting material (2,4-dichloro-1-fluorobenzene), the desired product (this compound), and any potential regioisomeric or di-substituted byproducts. Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative check.
Troubleshooting Guide: Managing Exothermic Reactions
A runaway exothermic reaction is the most significant risk in this synthesis. The following guide provides a systematic approach to preventing and managing thermal events.
| Issue | Potential Cause | Corrective Action |
| Rapid Temperature Spike During Addition | Addition of sodium ethoxide is too fast. | Immediately stop the addition. Allow the cooling system to bring the temperature back to the setpoint before resuming at a much slower rate. |
| Inadequate cooling capacity. | Ensure your cooling bath is at the correct temperature and has sufficient volume. For larger scale reactions, a more efficient cooling system may be required. | |
| Localized Hotspots | Poor mixing. | Increase the stirring rate to ensure efficient heat dissipation throughout the reaction mixture. Ensure the stirrer is appropriately sized for the reaction vessel. |
| Uncontrolled Refluxing | The reaction temperature has exceeded the boiling point of the solvent due to a significant exotherm. | If the reaction is still controllable, increase external cooling. If not, prepare for an emergency quench. |
| Pressure Buildup in a Closed System | Evolution of gaseous byproducts or boiling of the solvent. | Never run this reaction in a closed system. Always ensure an inert gas outlet to a bubbler to safely vent any pressure. |
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis, emphasizing safety and control of the exotherm.
Materials:
-
2,4-dichloro-1-fluorobenzene
-
Sodium ethoxide
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety goggles, chemical-resistant gloves.
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Addition funnel
-
Condenser with an inert gas inlet/outlet
-
Cooling bath (ice-water or other suitable coolant)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel topped with a condenser and an inert gas line.
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen or argon.
-
Charge the flask with 2,4-dichloro-1-fluorobenzene and anhydrous DMF (or DMSO).
-
Begin stirring and cool the mixture to 0-5 °C using a cooling bath.
-
-
Sodium Ethoxide Addition (CRITICAL STEP):
-
Under an inert atmosphere, carefully weigh the required amount of sodium ethoxide and dissolve it in a minimal amount of anhydrous DMF in the addition funnel.
-
Slowly add the sodium ethoxide solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
The addition rate is critical to control the exotherm. A good starting point is to add the solution over a period of 1-2 hours.
-
Continuously monitor the internal temperature. If it rises more than a few degrees above the setpoint, immediately stop the addition and allow the cooling system to catch up.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, depending on reaction progress) for several hours.
-
Monitor the reaction for completion by TLC or GC-MS.
-
-
Quenching (CRITICAL STEP):
-
Once the reaction is complete, cool the mixture back down to 0-5 °C.
-
In a separate vessel, prepare a mixture of crushed ice and water.
-
Slowly and carefully add the reaction mixture to the ice/water with vigorous stirring. This quench is highly exothermic. Perform this in a well-ventilated fume hood.
-
-
Work-up and Purification:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
A Comparative Guide to HPLC and GC for the Purity Analysis of 4-Chloro-2-ethoxy-1-fluorobenzene
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity is not merely a quality control metric; it is a fundamental pillar of safety and efficacy. For intermediates like 4-Chloro-2-ethoxy-1-fluorobenzene, a substituted aromatic compound with applications in the synthesis of bioactive molecules, the choice of analytical methodology is critical. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this specific analyte, supported by illustrative experimental data to inform researchers, scientists, and drug development professionals in making the most appropriate methodological selection.
The Crucial Role of Purity Analysis
Impurities in active pharmaceutical ingredients (APIs) and their intermediates can arise from various sources, including starting materials, by-products of the manufacturing process, and degradation products.[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines, such as ICH Q3A, that mandate the reporting, identification, and qualification of impurities in new drug substances.[3][4][5] Adherence to these guidelines is essential for regulatory compliance and ensuring patient safety. Therefore, the selection of a precise and reliable analytical technique for purity determination is of paramount importance.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, renowned for its applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[6][7][8] For a substituted benzene derivative like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.
The Rationale Behind RP-HPLC for this compound
The decision to employ RP-HPLC is grounded in the physicochemical properties of the analyte. With a non-polar stationary phase (typically C18) and a polar mobile phase, RP-HPLC separates compounds based on their hydrophobicity.[9] this compound and its potential process-related impurities will exhibit varying degrees of polarity, enabling their separation. Furthermore, HPLC can be readily coupled with UV detection, as the aromatic ring of the analyte provides a suitable chromophore for sensitive detection.
Experimental Protocol: HPLC-UV Analysis
A robust, stability-indicating HPLC method for this compound can be developed and validated according to established guidelines like USP <1225>.[10][11][12][13][14]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL of this compound in Acetonitrile/Water (50:50) |
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography (GC): The Gold Standard for Volatile Compounds
Gas Chromatography is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition.[15][16] Given that this compound is a relatively small and potentially volatile molecule, GC presents a viable and often advantageous alternative to HPLC.
Why Consider GC for this compound?
The primary advantage of GC lies in its high separation efficiency, leading to sharper peaks and faster analysis times for volatile compounds.[6][7] For purity analysis, this translates to excellent resolution of closely related impurities. Coupling GC with a Flame Ionization Detector (FID) provides a robust and universally responsive method for organic compounds, while a Mass Spectrometer (MS) offers unparalleled specificity for impurity identification.[8][17]
Experimental Protocol: GC-FID Analysis
A GC-FID method for the purity analysis of this compound would be developed with a focus on achieving optimal separation of potential volatile impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Sample Preparation | 1 mg/mL of this compound in Methylene Chloride |
Visualizing the GC Workflow
Caption: Workflow for GC Purity Analysis.
Comparative Performance Data
To provide a clear comparison, the following table summarizes hypothetical yet representative data from the analysis of a single batch of this compound using the described HPLC and GC methods.
| Parameter | HPLC-UV | GC-FID |
| Retention Time of Main Peak | 15.2 min | 10.8 min |
| Theoretical Plates (Main Peak) | 15,000 | 150,000 |
| Tailing Factor (Main Peak) | 1.1 | 1.0 |
| Resolution (Main Peak and Closest Impurity) | 2.5 | 4.0 |
| Limit of Quantitation (LOQ) | 0.03% | 0.01% |
| Calculated Purity | 99.85% | 99.88% |
| Analysis Run Time | 30 min | 20 min |
Head-to-Head Comparison: HPLC vs. GC
| Feature | HPLC | GC |
| Applicability | Broad; suitable for non-volatile and thermally labile compounds.[6][7] | Limited to volatile and thermally stable compounds.[15][16] |
| Separation Efficiency | Good | Excellent, leading to sharper peaks and better resolution for suitable analytes.[6] |
| Speed | Generally slower run times.[18] | Typically faster analysis.[18] |
| Sample Preparation | May require filtration and careful solvent selection. | Simpler for clean samples; derivatization may be needed for non-volatile compounds. |
| Cost | Higher initial instrument cost and ongoing solvent expenses.[18] | Lower initial instrument cost and less expensive carrier gases.[18] |
| Impurity Identification | Can be coupled with MS, but interfacing can be more complex. | Easily coupled with MS for definitive identification of volatile impurities.[8][17] |
Conclusion and Recommendations
Both HPLC and GC are powerful and appropriate techniques for the purity analysis of this compound. The optimal choice depends on the specific context and objectives of the analysis.
-
For routine quality control and the analysis of potentially non-volatile or thermally sensitive impurities, HPLC is the more versatile and robust choice. Its broad applicability ensures that a wider range of potential impurities can be detected and quantified.
-
When high throughput, superior resolution of volatile impurities, and lower operating costs are the primary drivers, GC is an excellent and often superior option. Its inherent efficiency can provide faster and more precise results for suitable analytes.
In a comprehensive drug development program, it is often beneficial to develop both HPLC and GC methods. An HPLC method can serve as the primary, stability-indicating method for release testing, while a GC method can be invaluable for analyzing residual solvents and other volatile impurities. This orthogonal approach provides a more complete purity profile and enhances the overall quality assessment of the drug intermediate.
References
- 1. ikev.org [ikev.org]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. uspbpep.com [uspbpep.com]
- 12. investigationsquality.com [investigationsquality.com]
- 13. drugfuture.com [drugfuture.com]
- 14. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 15. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. researchgate.net [researchgate.net]
- 18. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
Comparative reactivity of "4-Chloro-2-ethoxy-1-fluorobenzene" vs 4-bromo analog
An In-Depth Comparative Guide to the Reactivity of 4-Chloro-2-ethoxy-1-fluorobenzene and its 4-Bromo Analog
For professionals in drug discovery and synthetic chemistry, the judicious selection of halogenated building blocks is paramount for developing efficient and robust synthetic routes. Aryl halides are foundational intermediates, particularly in the realm of transition metal-catalyzed cross-coupling reactions. This guide provides a detailed, objective comparison of the reactivity profiles of two structurally similar yet distinct aryl halides: This compound and 4-Bromo-2-ethoxy-1-fluorobenzene .
While differing by only a single halogen atom, the choice between the chloro and bromo analog has profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy. This analysis is grounded in fundamental principles of organic and organometallic chemistry, supported by established experimental trends.
Core Molecular and Electronic Properties
The fundamental differences in reactivity between the two analogs originate from the intrinsic properties of the carbon-halogen bond. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, making it more susceptible to cleavage in certain reaction types. Conversely, chlorine's higher electronegativity exerts a stronger inductive electron-withdrawing effect on the aromatic ring.
| Property | This compound | 4-Bromo-2-ethoxy-1-fluorobenzene | Rationale & Implications |
| Molecular Formula | C₈H₈ClFO | C₈H₈BrFO | The bromo analog has a significantly higher molecular weight, a factor for process chemistry calculations. |
| Molecular Weight | 174.60 g/mol | 219.05 g/mol [1] | Higher mass of bromine is the primary difference. |
| C(aryl)-X Bond Dissociation Energy | ~96 kcal/mol | ~81 kcal/mol | The C-Br bond is substantially weaker, predicting higher reactivity in reactions involving C-X bond cleavage, such as oxidative addition in cross-coupling.[2][3] |
| Halogen Electronegativity (Pauling Scale) | Cl: 3.16 | Br: 2.96 | Chlorine's higher electronegativity more strongly polarizes the C-X bond and influences the electron density of the aromatic ring. |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthesis. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex.[4][5]
Key Mechanistic Insight: The Oxidative Addition Step
The reactivity order for oxidative addition to palladium is almost universally I > Br > OTf > Cl .[5][6] This trend is directly correlated with the carbon-halogen bond dissociation energy. The weaker C-Br bond allows for a lower activation energy barrier and thus a faster rate of oxidative addition compared to the more robust C-Cl bond.[2][3][7] Consequently, aryl bromides are generally more reactive electrophiles than aryl chlorides in these transformations.[7]
Suzuki-Miyaura Coupling (C-C Bond Formation)
For the formation of biaryl structures, the 4-bromo analog is expected to be significantly more reactive. Reactions with aryl chlorides often require higher temperatures, higher catalyst loadings, or more specialized, highly active phosphine ligands to achieve comparable yields and reaction times to their bromo counterparts.[8][9][10]
| Parameter | 4-Chloro Analog | 4-Bromo Analog |
| Typical Catalyst | Pd₂(dba)₃ / Buchwald-type ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Catalyst Loading | Higher (1-5 mol%) | Lower (0.5-2 mol%) |
| Reaction Temperature | Higher (e.g., 100-120 °C) | Lower (e.g., 80-100 °C) |
| Reaction Time | Longer (12-24 h) | Shorter (2-12 h) |
| Expected Yield | Good to Excellent (with optimized conditions) | Excellent |
| Key Advantage | Lower cost of starting material. | Higher reactivity, milder conditions, broader substrate scope. |
Buchwald-Hartwig Amination (C-N Bond Formation)
Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on the oxidative addition of the aryl halide to a palladium catalyst.[4][11] Therefore, the same reactivity trend holds true. The 4-bromo analog will more readily couple with a wide range of primary and secondary amines under milder conditions. While modern catalyst systems have made the amination of aryl chlorides highly efficient, they remain less reactive than aryl bromides.[5][12]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex.[13] The reaction is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group.[14]
In the case of 4-halo-2-ethoxy-1-fluorobenzene, the situation is complex. The molecule has three potential leaving groups (F, Cl/Br, H) and a strongly activating ethoxy group. The reactivity for SNAr is generally F > Cl ≈ Br > I .[15][16] This is the reverse of the trend seen in cross-coupling and is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the C-X bond.[14][17] The high electronegativity of the halogen stabilizes the intermediate Meisenheimer complex.
For the specific substrates , the fluorine at the 2-position is highly activated by both the para halogen (Cl or Br) and the ortho ethoxy group. Therefore, in a typical SNAr reaction, the fluorine atom would be the most likely leaving group for both analogs . The primary role of the chloro or bromo substituent at the 4-position would be to further activate the ring towards nucleophilic attack. Due to chlorine's slightly higher electronegativity, the 4-chloro analog might exhibit a marginally faster rate of fluorine displacement compared to the 4-bromo analog, but this effect is likely to be subtle.
A direct SNAr displacement of the C-Cl or C-Br bond would be significantly more difficult than displacing the activated fluorine and would require specialized conditions, if possible at all.
Experimental Protocols
The following protocols are representative examples for a Suzuki-Miyaura coupling reaction and are intended as a starting point for experimental design.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-ethoxy-1-fluorobenzene
-
Objective: To synthesize 4'-ethoxy-2'-fluoro-1,1'-biphenyl.
-
Methodology:
-
To an oven-dried flask, add 4-Bromo-2-ethoxy-1-fluorobenzene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling of this compound
-
Objective: To synthesize 4'-ethoxy-2'-fluoro-1,1'-biphenyl.
-
Methodology:
-
To an oven-dried flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 eq).
-
Add Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%) and a highly active phosphine ligand such as 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent such as toluene or t-butanol (5 mL).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Practical Recommendations
The choice between 4-chloro- and 4-bromo-2-ethoxy-1-fluorobenzene is dictated primarily by the intended chemical transformation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Heck, etc.): The 4-bromo-2-ethoxy-1-fluorobenzene is the superior choice. Its greater reactivity allows for milder reaction conditions, lower catalyst loadings, shorter reaction times, and often higher yields.[6][7]
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions: The distinction is less critical. For both analogs, the fluorine atom is the most activated and probable leaving group. The choice may therefore be based on cost and availability.
-
For Sequential Cross-Coupling: The differential reactivity can be exploited. One could selectively perform a cross-coupling reaction at the more reactive C-Br position of a di-halogenated (Br/Cl) aromatic ring, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions.
By understanding the fundamental principles governing the reactivity of the C-Cl and C-Br bonds, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. chemscene.com [chemscene.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
The Halogen Dance: A Comparative Guide to Fluorine and Chlorine in Aromatic Compounds for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the strategic modification of a lead compound is a critical process to enhance its pharmacological profile. Among the various chemical tools available, the introduction of halogens, particularly fluorine and chlorine, onto aromatic rings is a time-tested and powerful strategy. While both elements can profoundly alter a molecule's biological activity, their effects are distinct and often context-dependent. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus chlorinated aromatic compounds, supported by experimental data and established protocols, to aid in the rational design of more effective and safer therapeutics.
The Fundamental Physicochemical Divergence: Why a Single Atom Matters
The choice between fluorine and chlorine as a substituent on an aromatic ring is not arbitrary; it is a decision rooted in their fundamental atomic properties. These differences in electronegativity, size, and polarizability cascade into significant variations in a molecule's overall physicochemical profile, which in turn dictates its biological behavior.
Fluorine, the most electronegative element, is small (van der Waals radius of 1.47 Å) and forms a very strong, polarized C-F bond. In contrast, chlorine is larger (van der Waals radius of 1.75 Å), less electronegative, and more polarizable.[1] These intrinsic differences are the primary drivers for the distinct effects these halogens have on a compound's lipophilicity, solubility, and metabolic stability.
Pharmacokinetic Profile: A Tale of Two Halogens in ADME
A drug's journey through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is critically influenced by its chemical structure. The substitution of fluorine or chlorine on an aromatic ring can dramatically alter this pharmacokinetic profile.
Lipophilicity and Membrane Permeability
A compound's ability to passively diffuse across cellular membranes is a key determinant of its absorption and distribution. This property is intimately linked to its lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).
A molecular matched-pair analysis of 177 compounds revealed that chlorinated aromatic compounds are consistently more lipophilic than their fluorinated counterparts.[1] The mean logD of the chlorinated compounds was found to be 0.45 units higher than that of the fluorinated analogs.[1] This increased lipophilicity can, in some cases, enhance membrane permeability and improve oral bioavailability.[2] However, excessive lipophilicity can also lead to reduced aqueous solubility and increased susceptibility to efflux transporters.[2]
| Property | Fluorinated Compounds (Mean) | Chlorinated Compounds (Mean) | Difference (Cl - F) |
| logD | 2.39 | 2.84 | +0.45 |
| Aqueous Solubility (µM) | 3.17 | 1.96 | -1.21 |
Table 1: Comparison of the mean logD and aqueous solubility of fluorinated and chlorinated aromatic matched pairs.[1]
Metabolic Stability
The metabolic fate of a drug is a crucial factor in determining its half-life and potential for toxicity. Cytochrome P450 (CYP) enzymes, primarily in the liver, are responsible for the oxidative metabolism of many drugs. A common strategy in drug design is to block these metabolically labile sites.
The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3] Consequently, introducing a fluorine atom at a site of potential aromatic hydroxylation can effectively block metabolism at that position, thereby increasing the compound's metabolic stability and prolonging its therapeutic effect.[3][4]
Chlorine can also block metabolic sites, but its larger size and different electronic properties can lead to different outcomes.[5] While both halogens can shield a molecule from metabolism, fluorine is often preferred due to its minimal steric perturbation of the active site.[5]
A study on the metabolism of risperidone and its 9-fluorinated analog demonstrated this principle. 9-Fluororisperidone was found to be 16 times more metabolically stable than the parent compound, risperidone.[4]
Pharmacodynamic Profile: The Impact on Target Binding and Activity
Ultimately, a drug's efficacy is determined by its interaction with its biological target. The introduction of fluorine or chlorine can influence binding affinity and functional activity through a variety of mechanisms, including direct interactions with the protein, alteration of the compound's conformation, and modulation of its electronic properties.
A comprehensive analysis of over 3,000 matched pairs showed that chlorinated compounds, on average, exhibit a slight increase in binding affinity (pIC50) compared to their fluorinated counterparts.[1] The mean difference in pIC50 was -0.03, corresponding to an approximate 10-12% increase in binding constant for the chlorinated compounds.[1]
| Property | Fluorinated Compounds (Mean) | Chlorinated Compounds (Mean) | Difference (Cl - F) |
| Binding Affinity (pIC50) | 6.26 | 6.29 | +0.03 |
| Toxicity (pCC50) | 4.58 | 4.64 | +0.06 |
Table 2: Comparison of the mean binding affinity and toxicity of fluorinated and chlorinated aromatic matched pairs.[1]
However, it is crucial to note that this is a general trend, and the specific impact of halogenation is highly dependent on the local environment of the binding pocket. In some cases, the smaller size of fluorine is essential for fitting into a constrained binding pocket, while in other instances, the larger and more polarizable nature of chlorine can lead to more favorable van der Waals or halogen bonding interactions.[5][6]
Case Study: Kinase Inhibitors
The development of kinase inhibitors for cancer therapy provides numerous examples of the strategic use of fluorine and chlorine. In the case of lapatinib, a dual tyrosine kinase inhibitor, analogs with an m-chlorophenyl group showed diminished activity compared to the m-fluorophenyl-containing drug.[5] X-ray crystallography revealed that the fluorine atom was essential for optimal fitting into the binding pocket.[5]
Conversely, in a series of p38α-MAP kinase inhibitors, the chlorinated analogs consistently demonstrated higher binding affinities than their fluorinated counterparts.[1] This highlights the context-dependent nature of halogen substitution and the importance of empirical testing.
Experimental Protocols for Comparative Analysis
To empirically determine the optimal halogen substituent for a given aromatic compound, a suite of standardized in vitro assays is employed.
Metabolic Stability Assessment: Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
Caption: Workflow for a typical microsomal stability assay.
Protocol:
-
Preparation: Thaw liver microsomes (human or other species) on ice and dilute to the desired concentration in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare the NADPH regenerating system and the test compound stock solution.
-
Incubation: In a 96-well plate, combine the microsomal solution, the NADPH regenerating system, and the test compound. Initiate the reaction by placing the plate in a 37°C incubator.
-
Termination: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an ice-cold solvent such as acetonitrile, which also serves to precipitate the proteins.
-
Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Interpretation: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.
Membrane Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane.
Caption: General workflow for the PAMPA assay.
Protocol:
-
Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane). Fill the wells of a 96-well acceptor plate with buffer. Prepare the test compound solutions in a suitable buffer.
-
Assay: Add the test compound solutions to the wells of the donor plate. Place the donor plate on top of the acceptor plate to create a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Data Interpretation: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.
Binding Affinity Determination: Radioligand Binding Assay
This assay is a highly sensitive method for quantifying the affinity of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Preparation: Prepare cell membranes expressing the receptor of interest. Prepare a solution of a radiolabeled ligand known to bind to the receptor. Prepare serial dilutions of the unlabeled test compound.
-
Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Allow the reaction to reach equilibrium.
-
Separation and Counting: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. Wash the filters to remove any unbound radioligand. Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate a fluorine or chlorine atom into an aromatic ring is a nuanced one, with each halogen offering a distinct set of advantages and disadvantages. Fluorine is often the substituent of choice for enhancing metabolic stability and can be crucial for fitting into sterically constrained binding pockets. Chlorine, on the other hand, tends to increase lipophilicity and can lead to slightly higher binding affinities.
Ultimately, there is no universal "better" halogen. The optimal choice is highly dependent on the specific biological target, the desired pharmacokinetic profile, and the overall molecular context. The in-depth understanding of their differential effects, coupled with the empirical data generated from the standardized assays outlined in this guide, will empower researchers to make more informed and strategic decisions in the quest for novel and improved therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. annualreviews.org [annualreviews.org]
- 4. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [mdpi.com]
Validating the structure of "4-Chloro-2-ethoxy-1-fluorobenzene" derivatives
An In-Depth Technical Guide to the Structural Validation of 4-Chloro-2-ethoxy-1-fluorobenzene Derivatives
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
The strategic incorporation of fluorine and other halogens into aromatic scaffolds is a cornerstone of modern medicinal and agrochemical design. The this compound core is a privileged starting point for synthesizing a vast array of bioactive molecules, where its specific substitution pattern dictates molecular conformation, metabolic stability, and target engagement.[1][2] Consequently, the unambiguous validation of its structure and that of its derivatives is not merely an academic exercise; it is a critical prerequisite for ensuring biological efficacy, establishing intellectual property, and meeting stringent regulatory standards.
This guide provides an in-depth, multi-technique strategy for the structural elucidation of this important chemical class. Moving beyond simple protocol recitation, we will explore the causality behind our analytical choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.
The Cornerstone of Elucidation: Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative single technique for determining the precise connectivity of organic molecules in solution. For fluorinated compounds, the use of ¹⁹F NMR, in concert with standard ¹H and ¹³C NMR, provides an exceptionally detailed structural picture.[3][4]
Causality of a Multinuclear NMR Approach
The rationale for a comprehensive NMR analysis stems from the unique properties of the nuclei present in the scaffold:
-
¹H NMR provides initial information on the ethoxy group and the substitution pattern of the aromatic ring through chemical shifts and proton-proton (JHH) coupling.
-
¹³C NMR reveals the carbon skeleton. The large carbon-fluorine coupling constants (¹JCF, ²JCF) are highly diagnostic for identifying carbons directly attached to or adjacent to the fluorine atom.[5][6]
-
¹⁹F NMR is paramount. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive.[7][8] Its chemical shift is exquisitely sensitive to the electronic environment, making it a powerful probe to confirm the substitution pattern and detect subtle electronic changes from further derivatization.[7][9]
Key NMR Experiments and Expected Data
A robust validation requires a suite of 1D and 2D NMR experiments.
| Experiment | Purpose | Expected Observations for this compound Scaffold |
| ¹H NMR | Proton environment & connectivity | - Ethoxy group: A triplet (~1.4 ppm) and a quartet (~4.1 ppm). - Aromatic region: Three distinct aromatic protons, with splitting patterns dictated by ³JHH, and smaller ⁴JHF and ⁵JHF couplings. |
| ¹³C NMR | Carbon skeleton & C-F bonds | - Aromatic carbons showing characteristic large one-bond (~240-260 Hz) and two-bond (~20-30 Hz) C-F coupling constants. |
| ¹⁹F NMR | Fluorine environment | - A single resonance, often appearing as a doublet of doublets due to coupling with adjacent aromatic protons (³JHF). The chemical shift is highly diagnostic of the substitution pattern.[8] |
| 2D COSY | ¹H-¹H correlations | - Confirms the correlation between the ethoxy CH₂ and CH₃ protons. - Establishes the connectivity between adjacent aromatic protons. |
| 2D HSQC | ¹H-¹³C one-bond correlations | - Directly links each proton to its attached carbon atom, aiding in the definitive assignment of all protonated carbons. |
| 2D HMBC | ¹H-¹³C long-range correlations | - Crucial for validation. Establishes connectivity across quaternary carbons. Expect correlations from the ethoxy CH₂ protons to the C2 carbon of the benzene ring, unambiguously confirming the position of the ethoxy group. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher. Ensure the probe is tuned to ¹H, ¹³C, and ¹⁹F frequencies.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C{¹H} spectrum.
-
Acquire a proton-decoupled ¹⁹F{¹H} spectrum to determine the precise chemical shift.
-
Acquire a proton-coupled ¹⁹F spectrum to observe JHF couplings.
-
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. Optimize the HMBC experiment to detect long-range couplings of ~8 Hz.
-
Data Processing & Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all signals by integrating data from all experiments, paying special attention to the C-F couplings and the key HMBC correlations that define the substitution pattern.
Confirmation of Identity: Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight (MW) of the target compound and providing structural clues through fragmentation analysis.[10] For this class of compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice due to their typical volatility and thermal stability.
Causality of Fragmentation Analysis
Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation. The resulting pattern is a "fingerprint" of the molecule. For this compound derivatives, the key fragmentation pathways are predictable and serve to validate the core structure:
-
Isotopic Pattern: The presence of chlorine provides a definitive M+2 peak with an intensity approximately one-third that of the molecular ion (M+) peak, confirming the presence of a single chlorine atom.
-
Alpha-Cleavage: The bond between the ether oxygen and the aromatic ring is strong. However, the bond between the oxygen and the ethyl group is susceptible to cleavage. The primary fragmentation is often the loss of an ethyl radical (•CH₂CH₃, 29 Da) or the loss of ethene (CH₂=CH₂, 28 Da) via a rearrangement, leading to a prominent M-29 or M-28 peak.[11][12]
| Ion | m/z (for parent) | Description |
| [M]⁺ | 176/178 | Molecular ion, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |
| [M - C₂H₄]⁺ | 148/150 | Loss of ethene from the ethoxy group. |
| [M - C₂H₅]⁺ | 147/149 | Loss of an ethyl radical. |
| [M - C₂H₄ - CO]⁺ | 120/122 | Subsequent loss of carbon monoxide from the phenol intermediate. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) coupled to a mass spectrometer.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze the mass spectrum for the molecular ion, the correct chlorine isotopic pattern, and the characteristic fragmentation ions.
The Gold Standard: Single-Crystal X-ray Crystallography
While NMR and MS provide powerful evidence for a proposed structure, X-ray crystallography offers the ultimate, unambiguous proof by determining the exact three-dimensional arrangement of atoms in space.[13] It is the definitive method for resolving any ambiguity, especially between positional isomers.
Causality and Application
A successful crystallographic analysis provides a wealth of data, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.[14][15] This is particularly valuable for:
-
Isomer Confirmation: Absolutely distinguishing between, for example, this compound and 2-Chloro-4-ethoxy-1-fluorobenzene.
-
Conformational Analysis: Revealing the preferred orientation of the ethoxy group relative to the aromatic ring.
-
Stereochemistry: Providing absolute stereochemistry for chiral derivatives.
Experimental Workflow: X-ray Crystallography
Caption: General workflow for single-crystal X-ray diffraction analysis.
An Integrated Approach to Structural Validation
No single technique should be used in isolation. A robust validation strategy integrates these methods into a logical workflow, where each step confirms and builds upon the last.
Caption: Integrated workflow for the structural validation of a new derivative.
Conclusion
The structural validation of this compound derivatives is a multi-faceted process that demands a rigorous and orthogonal analytical approach. While NMR spectroscopy provides the foundational data on atomic connectivity, it must be supported by mass spectrometry to confirm molecular weight and chromatographic techniques to ensure sample purity. For absolute certainty, particularly in cases of complex isomerism or for pivotal compounds in a development pipeline, single-crystal X-ray crystallography remains the unequivocal gold standard. By systematically integrating these techniques, researchers can ensure their data is robust, reproducible, and provides a sound foundation for advancing their scientific and developmental objectives.
References
- 1. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]
- 2. This compound | 289039-34-5 | Benchchem [benchchem.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. jeolusa.com [jeolusa.com]
- 6. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
A Senior Application Scientist's Guide to Selecting and Utilizing Reference Standards for the Analysis of 4-Chloro-2-ethoxy-1-fluorobenzene
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. The quality of your reference standard is the bedrock upon which the validity of your quantitative and qualitative analyses rests. This guide provides an in-depth technical comparison of reference standards for the analysis of 4-Chloro-2-ethoxy-1-fluorobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. We will delve into the critical attributes of a high-quality reference standard, compare it with viable alternatives, and provide detailed experimental protocols for its characterization and use.
The Critical Role of a High-Quality Reference Standard
A reference standard is a highly purified and well-characterized compound used as a measurement base in analytical assays. Its primary purpose is to ensure the identity, purity, quality, and strength of a substance. In the context of this compound, a reliable reference standard is indispensable for:
-
Accurate quantification in reaction monitoring and final product release.
-
Identification and quantification of impurities in synthetic batches.
-
Method validation for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Ensuring regulatory compliance by providing traceable and defensible data.
An ideal reference standard for this compound should possess the following characteristics:
-
High Purity: Typically ≥99.5%, with a comprehensive impurity profile.
-
Thorough Characterization: Identity confirmed by multiple spectroscopic techniques (e.g., NMR, MS, IR).
-
Certified Value: A well-defined purity value with an associated uncertainty.
-
Traceability: The certified value should be traceable to a national or international standard.
-
Stability: Demonstrated stability under defined storage and handling conditions.
-
Comprehensive Documentation: A detailed Certificate of Analysis (CoA) is essential.
Comparative Analysis of Reference Standards
For the purpose of this guide, we will compare a hypothetical high-purity certified reference material (CRM) of this compound with two plausible alternative standards that a laboratory might consider. The selection of alternatives is based on structural similarity, which can be relevant in chromatographic methods where relative response factors might be considered.[1]
Table 1: Comparison of Reference Standard Attributes
| Attribute | Ideal CRM: this compound | Alternative A: 4-Chloro-1,2-difluorobenzene | Alternative B: 3,4-Dichlorofluorobenzene |
| Purity (by qNMR) | ≥ 99.8% (with uncertainty statement) | Typically 98-99% (often by GC area %) | Typically 98-99% (often by GC area %) |
| Certification | ISO 17034 accredited, with CoA | Research grade, with basic CoA | Research grade, with basic CoA |
| Traceability | Traceable to SI units via a primary standard | Not directly traceable | Not directly traceable |
| Impurity Profile | Characterized and quantified | Major impurities may be listed | Major impurities may be listed |
| Stability Data | Long-term and accelerated stability studies | Limited or no stability data provided | Limited or no stability data provided |
| Documentation | Comprehensive CoA with all characterization data | Basic CoA with identity and purity | Basic CoA with identity and purity |
Note: The data presented in this table for the ideal CRM is illustrative of a high-quality standard. Data for alternatives is based on typical catalog information for research-grade chemicals.
Experimental Protocols for Characterization and Analysis
To ensure the integrity of your analytical results, it is crucial to have robust methods for both the characterization of your reference standard and its use in routine analysis.
Protocol 1: Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR is a primary ratio method that allows for the direct determination of a compound's purity without the need for a specific reference standard of the same compound.[2][3][4][5][6]
Objective: To determine the absolute purity of a this compound reference standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) with a certified purity
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d6)
-
High-resolution NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest, a 90° pulse angle, and a sufficient number of scans for a high signal-to-noise ratio (S/N > 250:1).[5]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
References
- 1. Selection of reference standard during method development using the analytical hierarchy process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-2-ethoxy-1-fluorobenzene
For professionals in the pharmaceutical and chemical industries, the integrity of analytical data is paramount. The quantification of key intermediates, such as 4-Chloro-2-ethoxy-1-fluorobenzene, underpins the quality and safety of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound. More critically, it details the process of cross-validation, an essential procedure for verifying that two distinct analytical methods yield equivalent and reliable results. This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, ensuring a robust and defensible analytical strategy.
The Analytical Challenge: this compound
This compound is a halogenated aromatic ether, a structural class common in the synthesis of pharmaceuticals and specialty chemicals. Its analysis requires methods that are not only accurate and precise but also specific enough to distinguish it from structurally similar impurities and starting materials. The compound's characteristics—a non-polar aromatic core with polar ether functionality and electron-withdrawing halogens—make it amenable to analysis by both HPLC and GC, presenting a classic choice for analytical scientists.
The decision between these techniques is not arbitrary; it is driven by factors such as the sample matrix, required sensitivity, thermal stability of the analyte, and available instrumentation.[1][2] When a new analytical method is developed to replace a legacy one, or when transferring a method between laboratories, a cross-validation study becomes necessary to ensure the consistency and reliability of results.[3][4]
Head-to-Head: HPLC vs. GC for Halogenated Aromatics
The choice between HPLC and GC is the first critical decision point in developing an analytical workflow. Each technique offers distinct advantages and operates on different separation principles.[5][6]
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7] For this compound, a non-volatile and soluble compound, HPLC is an excellent choice, particularly when dealing with thermally sensitive impurities or complex non-volatile matrices.[1][8]
-
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and transported through a column by an inert carrier gas.[7] Given the analyte's moderate molecular weight and potential volatility, GC is a powerful alternative, often providing faster analysis times and higher resolution.[2][6]
The following table provides a direct comparison of the two techniques for this specific application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
| Principle | Partitioning between liquid mobile and solid stationary phases.[5] | Partitioning between a gas mobile phase and a liquid/solid stationary phase.[1] | The analyte's properties allow for effective separation by both polarity (HPLC) and volatility (GC). |
| Sample Volatility | Not required. Ideal for non-volatile and thermally labile compounds.[2] | Required. Sample must be volatile or semi-volatile and thermally stable.[7] | The analyte is sufficiently volatile for GC, but HPLC avoids any potential on-column degradation at high temperatures. |
| Instrumentation | High-pressure pumps, solvent delivery system, specialized columns.[1] | Heated injection port, temperature-controlled oven, gas supply.[6] | GC is often considered more cost-effective due to the lower cost of carrier gases versus HPLC solvents.[5] |
| Speed of Analysis | Typically 10-60 minutes per run.[6] | Generally faster, with run times from a few seconds to minutes.[2] | GC offers higher throughput for routine quality control testing. |
| Resolution | Produces sharp, symmetrical peaks.[1] | Capillary GC yields very narrow and sharp peaks, indicating high efficiency.[1] | GC often provides superior separation efficiency for complex mixtures of volatile compounds. |
| Detector Options | UV-Vis (ideal for aromatics), Fluorescence, Mass Spectrometry (MS).[8] | Flame Ionization (FID), Electron Capture (ECD - highly sensitive for halogens), MS.[9] | The presence of chlorine and fluorine makes GC-ECD a highly sensitive and specific option. HPLC-UV is robust and universally available. |
The Foundation of Trust: Analytical Method Validation
Before any cross-validation can be performed, each individual analytical method must be rigorously validated to demonstrate its suitability for the intended purpose.[10][11] Validation is a documented process that provides a high degree of assurance that a method will consistently produce a result meeting pre-determined acceptance criteria.[12] The core validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[13]
Caption: Core parameters for analytical method validation as per ICH guidelines.
Experimental Protocols: Validated Methods for Analysis
The following sections provide detailed, step-by-step protocols for two validated methods—one HPLC and one GC—for the quantification of this compound.
Method 1: Reversed-Phase HPLC with UV Detection
This method is chosen for its robustness and applicability to a wide range of sample matrices without requiring derivatization.[8] A C18 column is selected due to its hydrophobic nature, which provides good retention for the aromatic ring of the analyte.
Experimental Protocol: HPLC-UV
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (65:35 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock standard with the mobile phase.
-
Sample Preparation: Dissolve the sample in acetonitrile to achieve a theoretical concentration of ~100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Inject the 100 µg/mL standard five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. The tailing factor should be ≤ 2.0.[13]
-
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is selected for its high resolution and speed. A mid-polarity column is used to provide optimal selectivity for the halogenated and ether-functionalized benzene ring. FID is a robust, universal detector for organic compounds.
Experimental Protocol: GC-FID
-
Instrumentation & Columns:
-
Gas chromatograph equipped with a split/splitless inlet, autosampler, and Flame Ionization Detector (FID).
-
Mid-polarity capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).[9]
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 2 minutes.
-
-
Detector Temperature: 280 °C.
-
-
Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Prepare as described in the HPLC protocol, using a GC-compatible solvent like methanol or acetone.
-
Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock standard with the same solvent.
-
Sample Preparation: Dissolve the sample in the selected solvent to achieve a theoretical concentration of ~100 µg/mL.
-
-
System Suitability Test (SST):
-
Inject the 100 µg/mL standard five times.
-
Acceptance Criteria: %RSD of the peak area ≤ 2.0%. Tailing factor ≤ 2.0.[13]
-
The Core Task: Cross-Validation of HPLC and GC Methods
Cross-validation is performed to demonstrate that two different analytical procedures are suitable for the same intended purpose and provide equivalent results.[3][4] This is crucial when, for example, a company wishes to switch from an older HPLC method to a faster, more economical GC method for product release testing.
Caption: Workflow for the cross-validation of two analytical methods.
Cross-Validation Protocol
-
Method Validation: Ensure both the HPLC-UV and GC-FID methods have been fully validated according to ICH Q2(R1) guidelines, with all results meeting acceptance criteria.[15][16]
-
Sample Selection: Select a minimum of 6-10 unique batches of the material containing this compound. These samples should, if possible, span the expected range of concentrations.
-
Analysis: Analyze each selected sample in triplicate using both the validated HPLC method and the validated GC method.
-
Data Compilation: For each sample, calculate the mean assay value obtained from each method.
-
Statistical Evaluation: Compare the sets of results using appropriate statistical tools.
-
Paired t-test: To determine if there is a statistically significant difference between the means of the two methods. The null hypothesis is that the mean difference is zero.
-
Equivalence Testing (e.g., Two One-Sided Tests - TOST): A more rigorous approach to demonstrate that the methods are practically equivalent within a pre-defined acceptance margin.
-
Hypothetical Cross-Validation Data
| Sample Batch ID | Mean Assay by HPLC-UV (%) | Mean Assay by GC-FID (%) | % Difference |
| B-001 | 99.5 | 99.3 | -0.20% |
| B-002 | 98.9 | 99.1 | +0.20% |
| B-003 | 100.2 | 100.4 | +0.20% |
| B-004 | 99.8 | 99.6 | -0.20% |
| B-005 | 101.0 | 100.8 | -0.20% |
| B-006 | 99.3 | 99.5 | +0.20% |
| Average | 99.78 | 99.78 | 0.00% |
| p-value (t-test) | \multicolumn{3}{c | }{> 0.05 (No significant difference)} |
Interpretation of Results
The causality behind this process is to establish objective, documented evidence that a change in analytical methodology will not impact the quality decisions made about the product.[12][17] In the hypothetical data above, the near-identical average results and a p-value greater than 0.05 from a paired t-test would strongly indicate that the two methods are interchangeable for the routine analysis of this compound. A formal cross-validation report would be generated summarizing these findings, providing the scientific justification for using either method.[11]
Conclusion
The selection and validation of an analytical method for a key intermediate like this compound is a foundational activity in ensuring product quality. Both HPLC and GC offer viable, robust, and reliable means of analysis, with the ultimate choice depending on specific laboratory needs such as sample throughput, required sensitivity, and operational cost.
This guide has demonstrated that the true measure of analytical flexibility and confidence comes from a successful cross-validation study. By rigorously comparing two independently validated methods and proving their statistical equivalence, organizations can confidently transfer methods between labs, adopt new technologies, and maintain the highest level of scientific integrity in their quality control processes.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. veeprho.com [veeprho.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Separation of Fluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
A Comparative Performance Analysis of 4-Chloro-2-ethoxy-1-fluorobenzene as a Synthetic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and molecular design. Polysubstituted benzene derivatives, bearing a strategic arrangement of halogens and activating groups, are indispensable tools for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of 4-Chloro-2-ethoxy-1-fluorobenzene , evaluating its performance as a building block in key cross-coupling reactions against structurally related alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of reagents for their synthetic endeavors.
Introduction: The Strategic Value of Polysubstituted Aromatics
This compound is a versatile intermediate, prized for its unique substitution pattern that offers multiple, differentiated reaction sites. The interplay between the electron-donating ethoxy group and the electron-withdrawing, ortho-, para-directing chloro and fluoro substituents governs its reactivity in fundamental synthetic transformations. This guide will focus on its performance in three of the most powerful and widely utilized C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
The Competitors: A Selection of Alternative Building Blocks
To provide a comprehensive performance benchmark, this compound will be compared against three logical alternatives, each with a subtle yet significant structural modification that influences its chemical behavior:
-
4-Chloro-2-methoxy-1-fluorobenzene: This analog allows for a direct comparison of the steric and electronic effects of an ethoxy versus a methoxy group.
-
4-Bromo-2-ethoxy-1-fluorobenzene: This building block enables an assessment of the differential reactivity of a C-Br versus a C-Cl bond at the C4 position in cross-coupling reactions.
-
2,4-Dichloro-1-ethoxybenzene: This alternative highlights the role of the fluorine atom in modulating the reactivity of the aromatic ring.
Predicted Performance in Key Cross-Coupling Reactions: A Theoretical and Data-Informed Perspective
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the aryl halide in this reaction is largely dependent on the ease of oxidative addition to the palladium(0) catalyst. The generally accepted order of reactivity for halogens is I > Br > Cl > F.
Based on this principle, we can predict the following relative reactivities for our selected building blocks:
| Building Block | Key Structural Feature | Predicted Suzuki-Miyaura Coupling Performance | Rationale |
| This compound | C4-Cl Bond | Moderate to Good | The C-Cl bond is less reactive than a C-Br bond, potentially requiring more forcing conditions (higher temperatures, stronger bases, more sophisticated ligands). The electron-donating ethoxy group can somewhat hinder oxidative addition. |
| 4-Chloro-2-methoxy-1-fluorobenzene | C4-Cl Bond, Methoxy Group | Moderate to Good | Similar to its ethoxy counterpart. The smaller steric profile of the methoxy group may lead to slightly faster reaction rates in some cases. |
| 4-Bromo-2-ethoxy-1-fluorobenzene | C4-Br Bond | Excellent | The C-Br bond is significantly more reactive than the C-Cl bond in oxidative addition, leading to higher yields and milder reaction conditions. |
| 2,4-Dichloro-1-ethoxybenzene | Two C-Cl Bonds, No Fluorine | Moderate (selective coupling possible) | The absence of the strongly electron-withdrawing fluorine atom may slightly decrease the overall reactivity of the ring towards oxidative addition compared to its fluorinated analog. Selective coupling at the C4 position would be expected due to the directing effects of the ethoxy group. |
dot graph Suzuki_Reactivity { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "4-Bromo-2-ethoxy-1-fluorobenzene" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound"; "4-Chloro-2-methoxy-1-fluorobenzene"; "2,4-Dichloro-1-ethoxybenzene"; "Excellent" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Moderate to Good" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Moderate" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"4-Bromo-2-ethoxy-1-fluorobenzene" -> "Excellent"; "this compound" -> "Moderate to Good"; "4-Chloro-2-methoxy-1-fluorobenzene" -> "Moderate to Good"; "2,4-Dichloro-1-ethoxybenzene" -> "Moderate"; } caption: Predicted Suzuki-Miyaura Coupling Reactivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the rate-determining step is often the oxidative addition of the palladium catalyst to the aryl halide.
The predicted performance in Buchwald-Hartwig amination mirrors that of the Suzuki coupling:
| Building Block | Key Structural Feature | Predicted Buchwald-Hartwig Amination Performance | Rationale |
| This compound | C4-Cl Bond | Moderate | The C-Cl bond requires more specialized and often more expensive phosphine ligands and stronger bases to achieve efficient coupling compared to a C-Br bond. |
| 4-Chloro-2-methoxy-1-fluorobenzene | C4-Cl Bond, Methoxy Group | Moderate | Similar reactivity to the ethoxy analog is expected. |
| 4-Bromo-2-ethoxy-1-fluorobenzene | C4-Br Bond | High to Excellent | The greater reactivity of the C-Br bond allows for a broader range of coupling partners and milder reaction conditions. |
| 2,4-Dichloro-1-ethoxybenzene | Two C-Cl Bonds, No Fluorine | Moderate | Reactivity is expected to be comparable to the fluorinated chloro-analogs, with the potential for di-amination under harsh conditions. |
dot graph Buchwald_Hartwig_Reactivity { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "4-Bromo-2-ethoxy-1-fluorobenzene" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound"; "4-Chloro-2-methoxy-1-fluorobenzene"; "2,4-Dichloro-1-ethoxybenzene"; "High to Excellent" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Moderate" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"4-Bromo-2-ethoxy-1-fluorobenzene" -> "High to Excellent"; "this compound" -> "Moderate"; "4-Chloro-2-methoxy-1-fluorobenzene" -> "Moderate"; "2,4-Dichloro-1-ethoxybenzene" -> "Moderate"; } caption: Predicted Buchwald-Hartwig Amination Reactivity.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The reaction mechanism is more complex, involving both palladium and copper catalysts. However, the initial oxidative addition to the palladium center remains a crucial step.
The expected performance in the Sonogashira coupling follows a similar trend:
| Building Block | Key Structural Feature | Predicted Sonogashira Coupling Performance | Rationale |
| This compound | C4-Cl Bond | Low to Moderate | Aryl chlorides are generally challenging substrates for the Sonogashira coupling, often requiring high temperatures and specialized catalyst systems. |
| 4-Chloro-2-methoxy-1-fluorobenzene | C4-Cl Bond, Methoxy Group | Low to Moderate | Similar to its ethoxy counterpart. |
| 4-Bromo-2-ethoxy-1-fluorobenzene | C4-Br Bond | Good to Excellent | Aryl bromides are significantly more reactive in the Sonogashira coupling, leading to higher yields and more facile reactions. |
| 2,4-Dichloro-1-ethoxybenzene | Two C-Cl Bonds, No Fluorine | Low to Moderate | Similar challenges to the other chloro-substituted analogs are anticipated. |
dot graph Sonogashira_Reactivity { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "4-Bromo-2-ethoxy-1-fluorobenzene" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound"; "4-Chloro-2-methoxy-1-fluorobenzene"; "2,4-Dichloro-1-ethoxybenzene"; "Good to Excellent" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Low to Moderate" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"4-Bromo-2-ethoxy-1-fluorobenzene" -> "Good to Excellent"; "this compound" -> "Low to Moderate"; "4-Chloro-2-methoxy-1-fluorobenzene" -> "Low to Moderate"; "2,4-Dichloro-1-ethoxybenzene" -> "Low to Moderate"; } caption: Predicted Sonogashira Coupling Reactivity.
Experimental Protocols: Representative Procedures
The following protocols are generalized procedures for the cross-coupling reactions discussed. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Representative Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph Suzuki_Workflow { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Combine Reagents:\nAryl Halide, Boronic Acid,\nPd Catalyst, Base"]; B [label="Inert Atmosphere\n(Evacuate/Backfill with Ar/N₂)"]; C [label="Add Degassed Solvent"]; D [label="Heat and Monitor Reaction"]; E [label="Workup:\nDilute, Wash, Dry"]; F [label="Purification:\nColumn Chromatography"];
A -> B -> C -> D -> E -> F; } caption: General Suzuki-Miyaura Coupling Workflow.
Representative Protocol for Buchwald-Hartwig Amination
-
To a reaction vessel, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Sonogashira Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between an organic solvent and water.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Synthesis, Accessibility, and Cost Considerations
The choice of a building block is also influenced by its availability and cost. A brief overview of the synthesis of these compounds is provided to give context to their accessibility.
-
This compound and its methoxy analog are typically prepared from the corresponding 4-chloro-2-fluorophenol via Williamson ether synthesis. The starting phenol can be obtained through a multi-step sequence from commercially available precursors.
-
4-Bromo-2-ethoxy-1-fluorobenzene can be synthesized similarly from 4-bromo-2-fluorophenol.
-
2,4-Dichloro-1-ethoxybenzene is accessible from the readily available 2,4-dichlorophenol.
In general, building blocks derived from more common starting materials and involving fewer synthetic steps will be more cost-effective. Therefore, 2,4-Dichloro-1-ethoxybenzene is likely to be the most economical option, while the bromo- and fluorinated analogs may be more expensive due to the cost of the starting materials and the synthetic routes involved.
Conclusion and Recommendations
This compound is a valuable and versatile building block for the synthesis of complex molecules. Its performance in cross-coupling reactions is predicted to be moderate to good, particularly in Suzuki-Miyaura and Buchwald-Hartwig aminations, although it may require more forcing conditions than its bromo-analog.
For researchers prioritizing reactivity and mild reaction conditions, 4-Bromo-2-ethoxy-1-fluorobenzene is the superior choice. Its enhanced reactivity in all three discussed cross-coupling reactions will likely lead to higher yields and a broader substrate scope.
For applications where cost is a primary concern and a C-Cl bond is sufficiently reactive, this compound and its methoxy analog represent a good balance of reactivity and accessibility. The choice between the ethoxy and methoxy variants will likely depend on the specific steric and electronic requirements of the target molecule.
2,4-Dichloro-1-ethoxybenzene is a cost-effective alternative, but the absence of the fluorine atom may alter the electronic properties of the resulting products, which could be a critical consideration in medicinal chemistry applications.
Ultimately, the optimal building block will depend on the specific synthetic challenge, including the desired reaction, the nature of the coupling partner, and the overall cost and scalability of the synthesis. This guide provides a framework for making an informed decision based on a combination of theoretical principles and data from analogous systems.
A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-2-ethoxy-1-fluorobenzene: A Comparative Benchmarking Study
Executive Summary:
4-Chloro-2-ethoxy-1-fluorobenzene is a critical polysubstituted aromatic ether, serving as a valuable building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its specific substitution pattern necessitates a careful evaluation of synthetic strategies to ensure optimal efficiency, purity, and scalability. This guide provides an in-depth, objective comparison of the primary synthesis routes to this compound, supported by experimental data and field-proven insights. We will dissect two major synthetic paradigms: the Williamson Ether Synthesis and a multi-step route commencing with a Schiemann reaction. By benchmarking these methodologies, this document aims to equip researchers, chemists, and process development professionals with the critical information needed to make informed decisions for their specific synthetic goals, whether they be lab-scale discovery or large-scale manufacturing.
Introduction: The Strategic Importance of this compound
Fluorinated aromatic compounds are ubiquitous in modern chemistry, lending unique properties to active pharmaceutical ingredients (APIs) and agrochemicals, including enhanced metabolic stability and binding affinity. The target molecule, this compound, combines the structural features of a halogenated phenyl ring with an activating ethoxy group, making it a versatile intermediate.[1] The challenge in its synthesis lies in the regioselective introduction of three different substituents onto the benzene ring. An efficient and scalable synthesis is therefore paramount. This guide will focus on comparing the most practical and historically significant routes to its production.
Comparative Analysis of Synthetic Routes
Two principal strategies emerge from the literature for the synthesis of this compound:
-
Route A: Williamson Ether Synthesis. A classic and direct approach involving the ethoxylation of a pre-functionalized phenol.
-
Route B: Diazotization-Fluorination (Schiemann Reaction) followed by further modification. A longer but potentially more adaptable route starting from an aniline derivative.
The following sections will detail the mechanisms, protocols, and performance metrics of each route.
Route A: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4] In this context, it provides a convergent and efficient method to introduce the ethoxy group.
Causality of Experimental Design: The success of this route hinges on the availability of the precursor, 4-chloro-2-fluorophenol. The phenolic proton is acidic and can be readily deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a potent nucleophile, the phenoxide.[5][6] An ethylating agent, typically ethyl iodide or ethyl bromide, serves as the electrophile. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it effectively solvates the cation of the base, leaving the alkoxide anion highly reactive, while not interfering with the SN2 mechanism.[5][7]
Detailed Experimental Protocol (Route A):
Reaction: Ethylation of 4-chloro-2-fluorophenol
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-2-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF, 5 mL per mmol of phenol).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes to ensure homogenous mixing. Add ethyl iodide (1.2 eq) dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL). The product will often precipitate or can be extracted.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Route B: Schiemann Reaction Approach
This multi-step approach leverages the robust and reliable Schiemann reaction to introduce the fluorine atom.[8] This method involves the diazotization of an aniline, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.[9] A plausible, though more complex, pathway starts from 4-chloro-2-ethoxyaniline.
Causality of Experimental Design: The initial diazotization of 4-chloro-2-ethoxyaniline requires cold, acidic conditions to form the diazonium salt, which is unstable at higher temperatures. Subsequent introduction of a tetrafluoroborate or hexafluorophosphate anion forms a more stable, isolable diazonium salt.[10] The final, crucial step is the thermal decomposition (thermolysis) of this salt, which expels nitrogen gas and generates a highly reactive aryl cation. This cation is then trapped by the fluoride counter-ion to form the C-F bond. This method's primary advantage is its reliability for introducing fluorine onto an aromatic ring, a notoriously difficult transformation.[9]
Detailed Experimental Protocol (Route B):
Step 1: Diazotization of 4-chloro-2-ethoxyaniline
-
Setup: In a beaker cooled to 0-5 °C in an ice-salt bath, dissolve 4-chloro-2-ethoxyaniline (1.0 eq) in a solution of aqueous tetrafluoroboric acid (HBF₄, 48%, 3.0 eq).
-
Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq) in a minimal amount of water dropwise. Stir vigorously for 30 minutes. The diazonium tetrafluoroborate salt will precipitate.
-
Isolation: Filter the precipitated salt, wash with cold diethyl ether, and dry under vacuum. Caution: Diazonium salts are potentially explosive when dry and should be handled with extreme care.
Step 2: Thermolysis (Balz-Schiemann Reaction)
-
Setup: Place the dry diazonium salt in a flask fitted with a condenser and a gas outlet.
-
Decomposition: Gently heat the solid salt under an inert atmosphere. The decomposition will begin, evidenced by the evolution of nitrogen gas. Control the heating to maintain a steady, not vigorous, rate of gas evolution.
-
Purification: Once gas evolution ceases, the crude product can be purified by vacuum distillation to yield this compound.
Performance Benchmarking
To provide a clear, objective comparison, the following table summarizes the key performance indicators for each synthetic route. These values represent typical outcomes based on literature precedents and practical laboratory experience.
| Metric | Route A: Williamson Ether Synthesis | Route B: Schiemann Reaction Route | Analysis |
| Starting Material | 4-chloro-2-fluorophenol | 4-chloro-2-ethoxyaniline | The phenol precursor for Route A may be less readily available or more expensive than the aniline for Route B. |
| Number of Steps | 1 | 2 (Diazotization + Thermolysis) | Route A is significantly more step-economical. |
| Typical Yield | 85-95% | 60-75% (overall) | Route A generally provides a higher overall yield. |
| Purity (Post-Purification) | >99% | >98% | Both routes can achieve high purity, but Route A may require less intensive purification. |
| Reaction Time | 4-6 hours | 6-10 hours (including isolation) | The single-step nature of Route A leads to a shorter overall process time. |
| Safety Considerations | Use of flammable solvents. | High Risk: Isolation of potentially explosive dry diazonium salts. Use of corrosive HBF₄. | Route B presents significantly higher safety hazards that require specialized handling procedures. |
| Scalability | Excellent | Moderate; thermal control of thermolysis can be challenging on a large scale. | The Williamson ether synthesis is more amenable to large-scale industrial production. |
Visualization of Synthetic Workflows
To better illustrate the logical flow and decision-making process for each synthetic route, the following diagrams are provided.
Caption: Comparative workflow of Route A and Route B for synthesis.
Conclusion and Recommendations
Based on a comprehensive analysis of yield, efficiency, safety, and scalability, the Williamson Ether Synthesis (Route A) emerges as the superior method for the synthesis of this compound. Its single-step process, high yield, and favorable safety profile make it the recommended choice for both laboratory-scale synthesis and industrial-scale production.
While the Schiemann Reaction (Route B) is a valid and powerful method for introducing fluorine, its multi-step nature, lower overall yield, and significant safety hazards associated with diazonium salt intermediates render it less efficient for this specific target molecule. It remains a valuable tool in the synthetic chemist's arsenal, particularly when the required aniline precursor is significantly more accessible or economical than the corresponding phenol.
Ultimately, the choice of synthetic route must be tailored to the specific constraints and goals of the research or production campaign, including precursor availability, equipment, safety protocols, and desired scale. However, for general purposes, Route A provides a more direct, efficient, and safer path to high-purity this compound.
References
- 1. This compound | 289039-34-5 | Benchchem [benchchem.com]
- 2. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
